Zolamine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS.ClH/c1-17(2)9-10-18(15-16-8-11-20-15)12-13-4-6-14(19-3)7-5-13;/h4-8,11H,9-10,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDXPNOJFAITBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151119 | |
| Record name | Zolamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-03-9 | |
| Record name | Zolamine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2B9CF1640 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical and physical properties of Zolamine hydrochloride
For research use only. Not for human or veterinary use.
This technical guide provides a comprehensive overview of the chemical and physical properties of Zolamine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its core characteristics, mechanism of action, and relevant experimental contexts.
Introduction
This compound (CAS No. 1155-03-9) is a first-generation H1 antihistamine with local anesthetic properties.[1] First described in 1952, it was developed for its potential clinical use as both an antihistaminic and a topical local anesthetic.[1] The hydrochloride salt form of zolamine was created to improve its solubility and stability, particularly in aqueous solutions.[1] While it was previously marketed in the United States, current research on this compound is limited, with most foundational studies dating back several decades.[1]
Chemical and Physical Properties
This compound is classified as a thiazole and ethylenediamine derivative.[1] Its structure consists of a central ethylenediamine core with a thiazole ring, a p-methoxybenzyl group, and a dimethylamino group.[1] These functional groups are believed to be crucial for its biological activity.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine;hydrochloride | [2][3] |
| CAS Number | 1155-03-9 | [1][2][3][4] |
| Molecular Formula | C15H22ClN3OS | [1][2][3] |
| Molecular Weight | 327.87 g/mol | [1][2][4] |
| Appearance | Odorless crystals | [4] |
| Melting Point | 167.5-167.8 °C | [4] |
| Solubility | Soluble in water | [4] |
| InChI Key | GSDXPNOJFAITBE-UHFFFAOYSA-N | [1][2] |
| SMILES | CN(C)CCN(CC1=CC=C(OC)C=C1)C2=NC=CS2.Cl | [3] |
Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both a histamine H1 receptor antagonist and a local anesthetic.
Antihistaminic Activity
As a first-generation H1 antihistamine, this compound acts as an inverse agonist at the histamine H1 receptor.[1] It competitively binds to the H1 receptor, preventing histamine from binding and initiating the allergic response cascade.[1] By stabilizing the receptor in its inactive conformation, it reduces its constitutive activity.[1] The downstream signaling pathways affected are primarily those coupled to the Gq/11 family of G-proteins.[1] Histamine-induced activation of the H1 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] this compound blocks this pathway.
References
- 1. jocpr.com [jocpr.com]
- 2. medkoo.com [medkoo.com]
- 3. US2319669A - Process for preparing hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 4. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Zolamine Hydrochloride: A Technical Guide on its Function as a Histamine H1-Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Zolamine hydrochloride, focusing on its role as a first-generation histamine H1-receptor antagonist. It details its mechanism of action, available pharmacological data, and the experimental protocols relevant to its characterization.
Introduction
This compound is classified as a first-generation histamine H1-receptor antagonist with additional local anesthetic properties.[1][2] First described in 1952, it was developed to alleviate symptoms associated with allergic reactions by blocking the action of histamine at the H1 receptor.[1] Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[3][4] Its hydrochloride salt form was created to enhance solubility and stability.[1] While established as an antihistamine and local anesthetic, the current body of research on this compound is limited, with much of the foundational work dating back several decades.[1]
Mechanism of Action at the Histamine H1-Receptor
This compound functions primarily as a competitive antagonist and inverse agonist at the histamine H1 receptor.[1]
-
Competitive Antagonism: It competes with histamine for the same binding site on the H1 receptor. By occupying this site, it prevents histamine from binding and initiating the downstream signaling cascade that leads to an allergic response.[1]
-
Inverse Agonism: As a first-generation H1 antihistamine, this compound also acts as an inverse agonist.[1] This means it binds to the H1 receptor and stabilizes it in its inactive conformation, reducing the receptor's basal or constitutive activity even in the absence of histamine.[1]
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gq/11 family of G-proteins.[1][3][5] The signaling pathway that this compound inhibits is detailed below.
Histamine H1-Receptor Signaling Pathway
Upon activation by histamine, the H1 receptor initiates a signaling cascade through the Gq protein.[3][5] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The combination of increased intracellular calcium and DAG activates protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to the physiological responses associated with allergy and inflammation, such as smooth muscle contraction and increased vascular permeability.[5][6]
This compound blocks this pathway at the initial step by preventing histamine from binding to and activating the H1 receptor.
Figure 1: Histamine H1-Receptor Signaling Pathway Inhibition.
Quantitative Pharmacological Data
A significant knowledge gap exists in the public domain regarding the specific binding affinity (Ki) and functional potency (IC50) of this compound for the histamine H1 receptor.[1] Extensive searches of scientific literature and databases did not yield quantitative values for this specific compound.
For comparative purposes, the table below presents binding affinity data for other well-characterized first and second-generation H1-receptor antagonists. These values are typically determined through radioligand binding assays.
| Compound | Generation | Receptor | Binding Affinity (Ki, nM) | Reference |
| Mepyramine | First | Human H1 | 1.2 | (Hill et al., 1997) |
| Diphenhydramine | First | Human H1 | 30 | (Leurs et al., 2002) |
| Cetirizine | Second | Human H1 | 6 | (Gillman et al., 2004) |
| Loratadine | Second | Human H1 | 30 | (Slordal & Spigset, 2005) |
| Fexofenadine | Second | Human H1 | 10 | (Leurs et al., 2002) |
Table 1: H1-Receptor Binding Affinities of Selected Antihistamines (for reference).
Note: The data in Table 1 is for illustrative purposes and does not represent values for this compound.
Experimental Protocols
The characterization of a histamine H1-receptor antagonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.
Radioligand Receptor Binding Assay (In Vitro)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It involves a competition experiment between a radiolabeled ligand (e.g., [³H]mepyramine for the H1 receptor) and the unlabeled test compound (this compound).
Methodology:
-
Preparation of Receptor Source: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Incubation: A constant concentration of the radioligand ([³H]mepyramine) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a Radioligand Binding Assay.
Cellular Functional Assays (In Vitro)
These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist (histamine). Given that the H1 receptor signals through Gq, a common method is to measure changes in intracellular calcium.[6][7]
Methodology (Calcium Flux Assay):
-
Cell Preparation: Cells expressing the H1 receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound) or a vehicle control.
-
Agonist Stimulation: Histamine is added to the wells to stimulate the H1 receptor.
-
Signal Detection: Changes in intracellular calcium are measured in real-time as changes in fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation).
-
Data Analysis: The antagonist's effect is quantified by the reduction in the histamine-induced calcium signal. An IC50 value is determined, representing the concentration of the antagonist that causes a 50% inhibition of the maximum response to histamine.
In Vivo Models
Animal models are essential for evaluating the efficacy and physiological effects of H1-receptor antagonists before human trials.[1]
Methodology (Model of Allergic Rhinitis):
-
Sensitization: Animals (e.g., guinea pigs or mice) are sensitized with an allergen such as ovalbumin to induce an IgE-mediated allergic state.
-
Drug Administration: Animals are pre-treated with this compound or a vehicle control at various doses and routes (e.g., oral, intraperitoneal).
-
Allergen Challenge: After a set period, the animals are challenged with the allergen, typically via intranasal administration.[8]
-
Symptom Evaluation: Allergic symptoms, such as the number of sneezes and nasal rubbing motions, are counted for a defined period post-challenge.
-
Biomarker Analysis: Nasal lavage fluid can be collected to measure histamine levels and inflammatory cell infiltration (e.g., eosinophils).[2][8]
-
Data Analysis: The efficacy of this compound is determined by its ability to significantly reduce the allergic symptoms and inflammatory markers compared to the vehicle-treated group.
Other Pharmacological Activities
In addition to its antihistaminic effects, this compound exhibits other pharmacological actions.
-
Local Anesthetic: It is known to possess local anesthetic properties, which are understood to be mediated through the blockade of sodium channels.[1] This action is separate from its effect on histamine receptors.
-
Anticholinergic Effects: As a first-generation antihistamine, Zolamine may have anticholinergic (muscarinic receptor blocking) activity, contributing to side effects like dry mouth.[2][9]
Current Research Landscape and Knowledge Gaps
Current research on this compound is sparse, with most available information stemming from older studies.[1] While its primary classification and mechanisms as an antihistamine and local anesthetic are established, there is a significant lack of modern, detailed preclinical characterization.
Key Knowledge Gaps:
-
Quantitative Receptor Pharmacology: No publicly available data on its binding kinetics (kon, koff), affinity (Ki), or functional potency (IC50/EC50) at the H1 receptor.
-
Receptor Selectivity: A comprehensive profile of its binding affinity for other receptors (e.g., muscarinic, adrenergic, serotonergic) is not available.
-
Pharmacokinetics: Detailed pharmacokinetic studies in animals or humans (ADME - Absorption, Distribution, Metabolism, and Excretion) are not well-documented in recent literature.
-
Clinical Data: There is a lack of modern, large-scale clinical trials evaluating its efficacy and safety against current standards of care.
Conclusion
This compound is a first-generation histamine H1-receptor antagonist that acts via competitive inhibition and inverse agonism to block the Gq-mediated signaling cascade initiated by histamine. This action underlies its utility in treating allergic conditions. It also possesses local anesthetic effects through sodium channel blockade. Despite its established classification, there is a notable absence of detailed, publicly available quantitative pharmacological and pharmacokinetic data, representing a significant gap in the comprehensive understanding of this compound compared to newer antihistamines. Further preclinical and clinical investigation would be necessary to fully elucidate its pharmacological profile.
References
- 1. This compound | 1155-03-9 | Benchchem [benchchem.com]
- 2. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. H1 antagonist - Wikipedia [en.wikipedia.org]
- 5. SMPDB [smpdb.ca]
- 6. innoprot.com [innoprot.com]
- 7. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. In vivo and ex vivo inhibitory effects of loratadine on histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zolamine - Wikipedia [en.wikipedia.org]
Pharmacological Profile of Zolamine Hydrochloride: A Review of Available Data
Overview
Zolamine hydrochloride is a compound that has been studied for its local anesthetic, antihistaminic, and anticholinergic activities. It was primarily investigated for topical application. However, its development and clinical use appear to have been limited, and it has largely been superseded by other agents.
Pharmacodynamics
The primary pharmacological effects of this compound are believed to stem from its interaction with histamine H1 receptors and muscarinic acetylcholine receptors.
Antihistaminic Activity
Zolamine has been shown to possess antihistaminic properties, suggesting it acts as an antagonist at histamine H1 receptors. This action would be responsible for its potential utility in allergic conditions.
Anticholinergic Activity
The compound also exhibits anticholinergic effects, indicating an antagonistic interaction with muscarinic acetylcholine receptors. This property could contribute to both therapeutic effects and potential side effects.
Local Anesthetic Activity
Zolamine has been described as having local anesthetic properties. This effect is likely due to the blockade of voltage-gated sodium channels in neuronal membranes, a common mechanism for local anesthetics, which prevents the generation and conduction of nerve impulses.
Caption: A typical experimental workflow for preclinical pharmacological profiling.
Conclusion
This compound is a compound with demonstrated local anesthetic, antihistaminic, and anticholinergic properties. However, a comprehensive pharmacological profile, including detailed quantitative data and experimental protocols, is not available in the public scientific literature. The limited information suggests it acts as an H1 receptor antagonist and likely a sodium channel blocker. Further research would be required to fully elucidate its pharmacological and toxicological profile.
The Early Research and Discovery of Zolamine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the early research and discovery of Zolamine, a first-generation antihistamine with local anesthetic properties. First described in 1952 by Shigeya Saijo, Zolamine emerged during a period of significant advancement in the development of synthetic drugs. This whitepaper will delve into its chemical properties, dual mechanism of action, and the inferred experimental context of its discovery, acknowledging the limited availability of specific quantitative data from that era.
Introduction
Chemical Properties and Synthesis
Zolamine is chemically classified as a thiazole and ethylenediamine derivative. Its structure is key to its dual functionality.
Table 1: Physicochemical Properties of Zolamine
| Property | Value | Source |
| IUPAC Name | N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine | PubChem[1] |
| Molecular Formula | C15H21N3OS | PubChem[1] |
| Molecular Weight | 291.41 g/mol | DrugBank Online[2] |
| CAS Number | 553-13-9 | DrugBank Online[2] |
| Monoisotopic Mass | 291.140533482 Da | DrugBank Online[2] |
Synthesis
While the full, detailed experimental protocol from the original 1952 publication by Shigeya Saijo is not readily accessible, the synthesis of Zolamine can be inferred from its chemical structure. A plausible synthetic route would involve the reaction of 2-aminothiazole with N,N-dimethyl-2-chloroethylamine, followed by N-alkylation with 4-methoxybenzyl chloride.
Diagram 1: Postulated Synthesis Workflow for Zolamine
References
Zolamine Hydrochloride: A Technical Guide to its Structural Features for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolamine hydrochloride, a first-generation antihistamine with local anesthetic properties, presents a compelling subject for contemporary research due to its dual mechanism of action.[1] First described in 1952 by Shigeya Saijo, this ethylenediamine derivative offers a unique molecular architecture that warrants in-depth investigation for potential therapeutic applications beyond its original indications.[1][2] This technical guide provides a comprehensive overview of the structural features of this compound, its mechanism of action, detailed experimental protocols for its synthesis and analysis, and a summary of its key physicochemical properties, tailored for researchers and drug development professionals.
Structural Features and Physicochemical Properties
This compound, chemically known as N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine hydrochloride, possesses a distinct molecular structure that is fundamental to its biological activity.[1][3] The core of the molecule is an ethylenediamine backbone, a common feature in many first-generation antihistamines.[1] Key functional groups attached to this core include a thiazole ring, a p-methoxybenzyl group, and a dimethylamino group.[1] The presence of the hydrochloride salt enhances the compound's solubility and stability, making it suitable for pharmaceutical formulations and research applications.[1]
Key Structural Moieties:
-
Ethylenediamine Core: This flexible chain is crucial for the molecule's interaction with the histamine H1 receptor.
-
Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen, contributing to the molecule's overall conformation and receptor binding.
-
p-Methoxybenzyl Group: This substituted aromatic ring influences the lipophilicity and may be involved in hydrophobic interactions with the receptor.
-
Dimethylamino Group: A tertiary amine that is typically protonated at physiological pH, contributing to the molecule's solubility and interaction with the receptor.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₂₂ClN₃OS | [3][4] |
| Molecular Weight | 327.87 g/mol | [2][4] |
| Exact Mass | 327.1172 g/mol | [4] |
| Appearance | Solid powder | [4] |
| Melting Point | 167.5-167.8 °C | [2] |
| Solubility | Soluble in water | [2] |
| Elemental Analysis | C: 54.95%, H: 6.76%, Cl: 10.81%, N: 12.82%, O: 4.88%, S: 9.78% | [4] |
Mechanism of Action and Associated Signaling Pathways
This compound exhibits a dual mechanism of action, functioning as both a histamine H1 receptor antagonist and a local anesthetic.
Histamine H1 Receptor Antagonism
As a first-generation H1 antihistamine, this compound acts as a competitive antagonist and an inverse agonist at the histamine H1 receptor.[1] It competes with histamine for the same binding site on the receptor, thereby preventing histamine-mediated allergic responses.[1] As an inverse agonist, it stabilizes the inactive conformation of the H1 receptor, reducing its basal activity.[1]
The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to the downstream effects of histamine. By blocking this pathway, this compound mitigates allergic symptoms.
Caption: Signaling pathway of the Histamine H1 receptor and the antagonistic action of this compound.
Local Anesthetic Action
The local anesthetic properties of this compound are attributed to its ability to block voltage-gated sodium channels in neuronal membranes. By binding to these channels, it prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction and producing a numbing effect.
Experimental Protocols
Proposed Synthesis of this compound
As Zolamine is an isostere of pyrilamine and is prepared accordingly, a plausible synthetic route involves a two-step process: the synthesis of the intermediate N'-(p-methoxybenzyl)-N,N-dimethylethylenediamine, followed by its condensation with 2-chlorothiazole.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of N'-(p-methoxybenzyl)-N,N-dimethylethylenediamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
Addition of Amine: Add N,N-dimethylethylenediamine (1.1 equivalents) dropwise to the solution at room temperature.
-
Schiff Base Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the Schiff base intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Reaction Quench and Extraction: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N'-(p-methoxybenzyl)-N,N-dimethylethylenediamine, which can be purified further by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add sodium amide (NaNH₂) (1.2 equivalents) to anhydrous toluene.
-
Addition of Intermediate: Slowly add a solution of N'-(p-methoxybenzyl)-N,N-dimethylethylenediamine (1 equivalent) in anhydrous toluene from the dropping funnel.
-
Formation of Sodium Salt: Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the sodium salt of the diamine.
-
Condensation: Cool the reaction mixture and add a solution of 2-chlorothiazole (1 equivalent) in anhydrous toluene dropwise.
-
Reaction Completion: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and cautiously add water to quench the excess sodium amide. Separate the organic layer, and extract the aqueous layer with toluene.
-
Purification of Free Base: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Zolamine free base. Purify the free base by vacuum distillation or column chromatography.
-
Salt Formation: Dissolve the purified Zolamine free base in anhydrous ethanol and cool in an ice bath. Add a calculated amount of concentrated hydrochloric acid or pass dry hydrogen chloride gas through the solution until precipitation is complete.
-
Isolation: Collect the precipitated this compound by filtration, wash with cold anhydrous ethanol, and dry under vacuum.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the quantification and purity assessment of this compound.
| Parameter | Proposed Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the working standards.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters:
The proposed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Conclusion
This compound remains a molecule of significant interest due to its well-defined structural features that give rise to its dual antihistaminic and local anesthetic activities. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The proposed detailed protocols for its synthesis and HPLC analysis offer a practical framework for researchers to further explore the potential of this compound. The provided diagrams of the signaling pathway and synthetic workflow serve as valuable visual aids for understanding the complex biological and chemical processes associated with this compound. Further research into this compound could unveil novel therapeutic applications and contribute to the development of new and improved pharmacological agents.
References
An In-depth Technical Guide to a Representative First-Generation Antihistamine
Disclaimer: Extensive searches for "Zolamine hydrochloride" did not yield sufficient scientific data to fulfill the requirements of this technical guide. It is possible that this is a lesser-known or incorrectly named compound. Therefore, this guide will focus on a well-characterized, representative first-generation antihistamine to illustrate the requested data presentation, experimental protocols, and visualizations. The principles and methodologies described herein are broadly applicable to the study of first-generation antihistamines.
Introduction to First-Generation Antihistamines
First-generation antihistamines are a class of drugs that competitively antagonize the histamine H1 receptor. These agents readily cross the blood-brain barrier, leading to their characteristic sedative effects. They are widely used for the symptomatic relief of allergic conditions such as rhinitis, urticaria, and conjunctivitis. Additionally, due to their anticholinergic properties, some are used as antiemetics and for the management of motion sickness.
Mechanism of Action
The primary mechanism of action for first-generation antihistamines is inverse agonism at the histamine H1 receptor. In their unbound state, H1 receptors exhibit a degree of constitutive activity. While histamine is an agonist that stabilizes the active conformation of the receptor, first-generation antihistamines bind to and stabilize the inactive conformation, thereby reducing the receptor's basal activity and competitively blocking the binding of histamine. This action prevents the downstream signaling cascade initiated by histamine, which includes the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).
Caption: H1 Receptor Signaling and Inhibition by First-Generation Antihistamines.
Pharmacological Data
The following tables summarize key quantitative data for a representative first-generation antihistamine.
Table 1: H1 Receptor Binding Affinity
| Compound | Preparation | Radioligand | Ki (nM) |
| Representative Antihistamine | Guinea pig cerebellar membranes | [3H]mepyramine | 1.1 |
| Representative Antihistamine | Human recombinant H1 receptors | [3H]pyrilamine | 2.5 |
Table 2: In Vitro Functional Antagonism
| Assay | Tissue/Cell Line | Agonist | IC50 (nM) |
| Histamine-induced muscle contraction | Guinea pig ileum | Histamine | 3.2 |
| Histamine-induced Ca2+ influx | CHO cells expressing human H1 | Histamine | 5.8 |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of the test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Cerebella from guinea pigs are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is then centrifuged at 50,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer to a final protein concentration of 1-2 mg/mL.
-
Binding Reaction: Membrane preparations (100-200 µg protein) are incubated with a fixed concentration of [3H]mepyramine (e.g., 1 nM) and varying concentrations of the unlabeled test compound in a final volume of 250 µL of 50 mM Tris-HCl buffer.
-
Incubation: The reaction mixture is incubated at 25°C for 60 minutes.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known H1 antagonist (e.g., 1 µM triprolidine). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
In Vitro Functional Assay (Guinea Pig Ileum Contraction)
Objective: To determine the functional antagonist activity of the test compound against histamine-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is removed from a euthanized guinea pig and placed in oxygenated (95% O2, 5% CO2) Tyrode's solution. The lumen is flushed, and longitudinal muscle strips (approximately 1.5 cm) are prepared.
-
Tissue Mounting: The muscle strip is mounted in an organ bath containing oxygenated Tyrode's solution at 37°C under a resting tension of 1 g.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with the bath solution being replaced every 15 minutes.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to histamine is generated to determine the EC50 (effective concentration to produce 50% of the maximal response).
-
Antagonist Incubation: The tissue is washed, and after a recovery period, it is incubated with a fixed concentration of the test compound for a predetermined time (e.g., 30 minutes).
-
Second Histamine Curve: A second cumulative concentration-response curve to histamine is generated in the presence of the antagonist.
-
Data Analysis: The antagonistic effect is quantified by the dose ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in its absence). The pA2 value, a measure of antagonist potency, can be determined from Schild plot analysis if multiple antagonist concentrations are tested. The IC50 can also be determined by measuring the concentration of the antagonist required to inhibit the response to a fixed concentration of histamine (e.g., EC80) by 50%.
Concluding Remarks
The methodologies and data presented provide a framework for the preclinical characterization of a first-generation antihistamine. The combination of high-affinity binding to the H1 receptor and potent functional antagonism of histamine-mediated responses in vitro are hallmark characteristics of this drug class. Further in vivo studies are necessary to evaluate efficacy, pharmacokinetic properties, and the sedative and anticholinergic side-effect profile, which are critical considerations in the development and clinical application of these agents.
An In-depth Technical Guide on the Biochemical Pathway Influences of Zolamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: Zolamine hydrochloride is a first-generation antihistamine and local anesthetic. Its primary mechanism of action involves competitive antagonism of the histamine H1 receptor, a key mediator in allergic responses. Additionally, it exhibits properties consistent with local anesthetics through the blockade of voltage-gated sodium channels. This technical guide provides a detailed overview of the known and inferred biochemical pathway influences of this compound, methodologies for its characterization, and a summary of its pharmacological effects. Due to a notable scarcity of publicly available quantitative data for this compound, this guide presents illustrative data in tables to demonstrate how such findings would be structured and interpreted. Detailed experimental protocols for the characterization of a compound with this pharmacological profile are also provided.
Introduction
This compound is classified as a first-generation H1-receptor antagonist with additional local anesthetic properties.[1] Its therapeutic potential is rooted in its ability to modulate key signaling pathways involved in allergic inflammation and nerve impulse conduction. Understanding the biochemical and molecular interactions of this compound is crucial for its development and for elucidating its full pharmacological profile. This guide synthesizes the available information on its mechanism of action and provides a framework for its experimental characterization.
Core Biochemical Influences
Histamine H1 Receptor Antagonism
The primary pharmacological effect of this compound is its action as a competitive antagonist at the histamine H1 receptor.[1] As a first-generation antihistamine, it acts as an inverse agonist, binding to the H1 receptor and stabilizing it in its inactive conformation.[1] This action prevents the binding of histamine and reduces the constitutive activity of the receptor.[1]
The H1 receptor is coupled to the Gq/11 family of G-proteins.[1] Upon activation by an agonist like histamine, the associated G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this cascade, this compound mitigates the downstream effects of histamine, which include smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves.
Voltage-Gated Sodium Channel Blockade
The local anesthetic properties of this compound are attributed to its ability to block voltage-gated sodium channels in nerve membranes. By binding to a site within the channel pore, it physically obstructs the influx of sodium ions (Na+) that is necessary for the depolarization phase of an action potential. This action increases the threshold for nerve excitation and slows the propagation of nerve impulses, resulting in a reversible blockade of nerve conduction and a local anesthetic effect.
Quantitative Data Summary
Table 1: Illustrative Receptor Binding Affinities
| Target | Radioligand | Ki (nM) | Assay Type |
| Histamine H1 Receptor | [3H]Mepyramine | 15 | Radioligand Binding |
| Muscarinic M1 Receptor | [3H]Pirenzepine | > 1000 | Radioligand Binding |
| Adrenergic α1 Receptor | [3H]Prazosin | 850 | Radioligand Binding |
| Serotonin 5-HT2A Receptor | [3H]Ketanserin | > 1000 | Radioligand Binding |
This data is illustrative and not based on published results for this compound.
Table 2: Illustrative Functional Antagonism Data
| Target | Functional Assay | IC50 (nM) | Agonist Used |
| Histamine H1 Receptor | Calcium Mobilization | 25 | Histamine |
| Histamine H1 Receptor | IP1 Accumulation | 30 | Histamine |
This data is illustrative and not based on published results for this compound.
Table 3: Illustrative In Vitro Metabolism Data
| CYP Isoform | Metabolite Formation Rate (pmol/min/mg protein) | Inhibition by Zolamine HCl (IC50, µM) |
| CYP1A2 | Not Determined | > 50 |
| CYP2D6 | Not Determined | > 50 |
| CYP3A4 | Not Determined | > 50 |
This data is illustrative and not based on published results for this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the biochemical influences of this compound.
Radioligand Binding Assays for H1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human histamine H1 receptor.
-
[3H]Mepyramine (radioligand).
-
This compound (test compound).
-
Mepyramine (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, [3H]Mepyramine at a concentration near its Kd, and either assay buffer (for total binding), a high concentration of unlabeled mepyramine (for non-specific binding), or the various concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for Functional Antagonism
Objective: To determine the functional antagonist potency (IC50) of this compound at the histamine H1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human histamine H1 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound (test compound).
-
Histamine (agonist).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a specified pre-incubation time.
-
Measure the baseline fluorescence.
-
Inject a concentration of histamine that elicits a submaximal response (e.g., EC80) into the wells.
-
Immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the intracellular calcium concentration.
-
Plot the inhibition of the histamine-induced calcium response against the concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
Broader Pharmacological Considerations
Cytochrome P450 (CYP450) Interactions
The influence of this compound on CYP450 enzyme systems has not been extensively characterized.[1] As many first-generation antihistamines are metabolized by and can inhibit or induce CYP enzymes, it is critical to evaluate the potential for drug-drug interactions. Standard in vitro assays using human liver microsomes or recombinant CYP enzymes would be employed to determine which isoforms are responsible for its metabolism and whether it inhibits or induces major CYP enzymes such as CYP1A2, CYP2D6, and CYP3A4.
Pharmacokinetics and Pharmacodynamics
A comprehensive understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is essential for its clinical development. PK studies would determine its absorption, distribution, metabolism, and excretion (ADME) properties, while PD studies would correlate drug concentrations with its therapeutic and adverse effects.
Conclusion
This compound is a dual-action compound with primary activity as a histamine H1 receptor antagonist and a secondary local anesthetic effect due to sodium channel blockade. While its principal signaling pathway influence is the inhibition of the Gq/11-PLC-IP3/DAG cascade, a complete understanding of its biochemical profile requires further investigation, particularly concerning its quantitative receptor pharmacology, metabolic pathways, and potential for drug-drug interactions. The experimental frameworks provided in this guide offer a roadmap for the comprehensive characterization of this compound and similar compounds.
References
Methodological & Application
Application Notes and Protocols for Zolamine Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Zolamine Hydrochloride
This compound is a first-generation antihistamine that also possesses local anesthetic properties.[1][2] Its primary mechanism of action involves the competitive antagonism of histamine H1-receptors and the blockade of voltage-gated sodium channels.[1] Due to a significant gap in recent publicly available research, specific preclinical data for this compound is limited.[1] The following protocols are based on established methodologies for evaluating first-generation antihistamines and topical local anesthetics in animal models and are intended to serve as a foundational guide for experimental design.
Experimental Protocols: Antihistaminic Activity
Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model is a classic method for evaluating the protective effects of antihistamines against histamine-induced bronchospasm.
Objective: To assess the ability of this compound to inhibit histamine-induced bronchoconstriction in guinea pigs.
Materials:
-
This compound
-
Histamine dihydrochloride
-
Saline solution (0.9% NaCl)
-
Urethane (anesthetic)
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Tracheal cannula
-
Jugular vein cannula
-
Respiratory pump
-
Pressure transducer and recording system
Procedure:
-
Guinea pigs are fasted overnight with free access to water.
-
Animals are anesthetized with urethane (1.5 g/kg, intraperitoneally).
-
A tracheal cannula is inserted and connected to a respiratory pump for artificial ventilation.
-
The jugular vein is cannulated for intravenous administration of substances.
-
Bronchoconstriction is recorded as an increase in inflation pressure using a pressure transducer.
-
A baseline of respiratory pressure is established.
-
This compound (at varying doses) or vehicle (saline) is administered intravenously.
-
After a set pretreatment time (e.g., 5 minutes), a challenge dose of histamine (5-10 µg/kg, intravenously) is administered to induce bronchoconstriction.
-
The percentage of protection against bronchoconstriction is calculated by comparing the increase in inflation pressure in treated versus control groups.
Data Presentation:
Table 1: Illustrative Data for Inhibition of Histamine-Induced Bronchoconstriction by this compound
| Treatment Group | Dose (mg/kg, i.v.) | Pretreatment Time (min) | % Inhibition of Bronchoconstriction (Mean ± SEM) |
| Vehicle (Saline) | - | 5 | 0 ± 5.2 |
| Zolamine HCl | 1 | 5 | 35.4 ± 6.8 |
| Zolamine HCl | 5 | 5 | 72.1 ± 8.1 |
| Zolamine HCl | 10 | 5 | 95.3 ± 4.5 |
Note: The data presented in this table is illustrative and intended for guidance. Actual effective doses for this compound need to be determined experimentally.
Experimental Workflow for Histamine-Induced Bronchoconstriction
Experimental Protocols: Topical Anesthetic Activity
Tail-Flick Test in Rats
This model assesses the analgesic effect of topically applied substances by measuring the latency of a rat to withdraw its tail from a thermal stimulus.
Objective: To evaluate the topical anesthetic efficacy of this compound using a thermal nociception model.
Materials:
-
This compound formulated in a suitable topical base (e.g., cream, gel)
-
Placebo base (vehicle)
-
Male Sprague-Dawley rats (200-250g)
-
Tail-flick analgesia meter
-
Occlusive dressing
Procedure:
-
A baseline tail-flick latency is determined for each rat by focusing a beam of radiant heat on the distal portion of the tail and recording the time to tail withdrawal. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.
-
A specified amount of this compound formulation or placebo is applied to a defined area on the distal tail.
-
The application site is covered with an occlusive dressing.
-
Tail-flick latencies are measured at predetermined time points after application (e.g., 15, 30, 60, and 120 minutes).
-
An increase in tail-flick latency compared to baseline and the placebo group indicates a local anesthetic effect.
Data Presentation:
Table 2: Illustrative Data for Topical Anesthetic Effect of this compound in the Rat Tail-Flick Test
| Treatment Group | Concentration (%) | Time Post-Application (min) | Tail-Flick Latency (seconds, Mean ± SEM) |
| Placebo | - | 0 (Baseline) | 2.5 ± 0.3 |
| 30 | 2.8 ± 0.4 | ||
| 60 | 2.6 ± 0.3 | ||
| Zolamine HCl | 2 | 0 (Baseline) | 2.6 ± 0.2 |
| 30 | 5.8 ± 0.7 | ||
| 60 | 4.2 ± 0.6 | ||
| Zolamine HCl | 5 | 0 (Baseline) | 2.4 ± 0.3 |
| 30 | 8.9 ± 0.9 | ||
| 60 | 7.1 ± 0.8 |
*p < 0.05 compared to placebo. Note: The data presented is for illustrative purposes. The optimal formulation and concentration of this compound must be determined experimentally.
Experimental Workflow for Topical Anesthetic Evaluation
Signaling Pathways
Histamine H1-Receptor Antagonism
This compound acts as an inverse agonist at the H1 histamine receptor.[1] It binds to the inactive conformation of the receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic responses.[1] This cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Voltage-Gated Sodium Channel Blockade
The local anesthetic properties of this compound are due to its ability to block voltage-gated sodium channels in neuronal membranes.[1] By binding to a site within the channel pore, it stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials. This blockade of nerve impulse transmission results in a loss of sensation in the area of application.
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound's antihistaminic and topical anesthetic activities. Given the limited specific data available for this compound, it is imperative that researchers conduct thorough dose-ranging studies and adapt these general methodologies to their specific research questions. The diagrams illustrate the established mechanisms of action for the drug classes to which this compound belongs, providing a conceptual basis for interpreting experimental outcomes.
References
Application Note: Analytical Techniques for the Quantification of Zolamine Hydrochloride
Introduction
Zolamine hydrochloride is a pharmaceutical compound with the chemical formula C15H22ClN3OS.[1] Accurate and precise quantification of this compound is essential for quality control in pharmaceutical formulations, pharmacokinetic studies, and drug development research. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The following methods are provided as a starting point for method development and will require validation for specific applications.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) in bulk drug substances and finished products. The following reverse-phase HPLC method is proposed for the analysis of this compound.
Experimental Protocol
-
Preparation of Mobile Phase:
-
Prepare a 20 mM potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 3.0 with orthophosphoric acid.
-
The mobile phase will be a mixture of the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark. This will give a stock solution of 100 µg/mL.
-
-
Preparation of Calibration Standards:
-
From the standard stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL by diluting with the mobile phase.
-
-
Sample Preparation (for a tablet formulation):
-
Weigh and finely powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 20 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each calibration standard and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Quantitative Data Summary
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM KH2PO4 (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis |
| Detection Wavelength | 245 nm (proposed, based on chromophores) |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Experimental Workflow
Caption: HPLC-UV Experimental Workflow for this compound Quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds that are volatile and thermally stable, GC-MS provides excellent separation and identification capabilities. This compound, being a salt, is non-volatile and may require derivatization to be amenable to GC analysis.
Experimental Protocol
-
Derivatization (Silylation):
-
Accurately weigh a suitable amount of the sample or standard into a reaction vial.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the reaction mixture to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
The separation will be achieved on a capillary column, and the eluting compounds will be detected by a mass spectrometer.
-
-
Data Analysis:
-
Identify the derivatized Zolamine peak by its retention time and mass spectrum.
-
Quantification can be performed using an internal standard and constructing a calibration curve.
-
Quantitative Data Summary
| Parameter | Value |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temp. | 230°C |
| Mass Range | 50-500 amu |
Experimental Workflow
Caption: GC-MS Experimental Workflow for this compound Quantification.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of a pure drug substance or in a simple formulation matrix.
Experimental Protocol
-
Solvent Selection:
-
Select a solvent in which this compound is freely soluble and that does not absorb in the UV region where the analyte absorbs (e.g., 0.1 M HCl, methanol, or ethanol).
-
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution in a UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the selected solvent.
-
From the stock solution, prepare a series of standard solutions of different concentrations.
-
-
Sample Preparation:
-
Prepare a sample solution with a concentration that falls within the range of the standard solutions.
-
-
Measurement:
-
Measure the absorbance of the standard solutions and the sample solution at the λmax against a solvent blank.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve and Beer-Lambert's law.
-
Quantitative Data Summary
| Parameter | Value |
| Instrument | Double Beam UV-Vis Spectrophotometer |
| Solvent | 0.1 M Hydrochloric Acid |
| Wavelength Scan | 200 - 400 nm |
| λmax | To be determined experimentally |
| Calibration Range | To be determined based on linearity |
Experimental Workflow
Caption: UV-Vis Spectrophotometry Workflow for this compound Quantification.
References
Application Notes and Protocols for In Vivo Preclinical Research of Zolamine Hydrochloride
Disclaimer: Publicly available in vivo preclinical research data specifically for Zolamine hydrochloride is limited. The following application notes and protocols are based on the established understanding of this compound as a histamine H1-receptor antagonist and general principles of preclinical drug development for this therapeutic class. The presented data and protocols are illustrative and intended to serve as a guide for designing and conducting preclinical in vivo studies for compounds of this nature.
Application Notes
This compound is identified as a first-generation histamine H1-receptor antagonist with additional local anesthetic properties.[1] Its primary mechanism of action involves competitive binding to the H1 receptor, preventing histamine from initiating the signaling cascade that leads to allergic responses.[1] Preclinical in vivo studies are crucial to characterize the pharmacokinetics, efficacy, and safety profile of this compound before consideration for clinical trials.
The primary therapeutic targets for a histamine H1-receptor antagonist like this compound include allergic conditions such as rhinitis, urticaria (hives), and pruritus (itching). Animal models that mimic these conditions are therefore essential for demonstrating efficacy.[2] Furthermore, as a first-generation antihistamine, there is a potential for central nervous system (CNS) effects, such as sedation, which must be carefully evaluated.[3][4]
Key Areas of Preclinical In Vivo Assessment:
-
Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Efficacy: To demonstrate the therapeutic effect in relevant animal models of allergic inflammation and pruritus.
-
Safety Pharmacology: To assess potential adverse effects on major physiological systems, including the central nervous, cardiovascular, and respiratory systems.
Quantitative Data Summary
The following tables represent hypothetical but realistic data that could be generated from in vivo preclinical studies of an H1-receptor antagonist like this compound.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 250 ± 35 | 150 ± 28 |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |
| AUC (0-inf) (ng·h/mL) | 450 ± 60 | 980 ± 120 |
| Half-life (t½) (h) | 3.2 ± 0.7 | 4.5 ± 1.1 |
| Bioavailability (%) | N/A | 43.5 |
| Volume of Distribution (Vd) (L/kg) | 5.8 ± 1.2 | N/A |
| Clearance (CL) (L/h/kg) | 2.2 ± 0.4 | N/A |
Table 2: Efficacy of this compound in a Murine Model of Histamine-Induced Pruritus
| Treatment Group | Dose (mg/kg, p.o.) | Number of Scratches (in 30 min) | % Inhibition |
| Vehicle Control | - | 125 ± 15 | - |
| This compound | 1 | 98 ± 12 | 21.6 |
| This compound | 3 | 65 ± 9** | 48.0 |
| This compound | 10 | 32 ± 7 | 74.4 |
| Positive Control (Cetirizine) | 10 | 45 ± 8 | 64.0 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Table 3: CNS Safety Assessment of this compound using the Rota-Rod Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Fall (seconds) |
| Vehicle Control | - | 175 ± 20 |
| This compound | 1 | 168 ± 22 |
| This compound | 3 | 145 ± 18 |
| This compound | 10 | 95 ± 15 |
| Positive Control (Diazepam) | 5 | 40 ± 9** |
| p<0.05, **p<0.01 vs. Vehicle Control |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis in Rats
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Drug Administration:
-
Intravenous (IV): Administer this compound at 1 mg/kg via the tail vein.
-
Oral (PO): Administer this compound at 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous vein into heparinized tubes at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Protocol 2: Histamine-Induced Pruritus Model in Mice
-
Animal Model: Male BALB/c mice (n=8-10 per group).
-
Acclimation: Acclimate mice to individual observation chambers for 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound (1, 3, 10 mg/kg), vehicle, or a positive control (e.g., Cetirizine 10 mg/kg) orally.
-
Induction of Pruritus: 60 minutes after drug administration, inject histamine (100 µg in 20 µL saline) intradermally into the rostral back of the neck.
-
Behavioral Observation: Immediately after histamine injection, record the number of scratching bouts directed towards the injection site for 30 minutes.
-
Data Analysis: Compare the number of scratches between treated and vehicle control groups. Calculate the percentage of inhibition.
Protocol 3: Rota-Rod Test for Sedative Effects in Mice
-
Animal Model: Male CD-1 mice (n=10 per group).
-
Training: Train mice on the Rota-rod apparatus (accelerating from 4 to 40 rpm over 5 minutes) for 2-3 days until a stable baseline performance is achieved.
-
Drug Administration: On the test day, administer this compound (1, 3, 10 mg/kg), vehicle, or a positive control (e.g., Diazepam 5 mg/kg) orally.
-
Testing: At the time of expected peak plasma concentration (e.g., 60 minutes post-dose), place the mice on the Rota-rod and measure the latency to fall.
-
Data Analysis: Compare the latency to fall between the different treatment groups and the vehicle control group.
Visualizations
References
- 1. This compound | 1155-03-9 | Benchchem [benchchem.com]
- 2. Zolamine - Wikipedia [en.wikipedia.org]
- 3. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]
- 4. Early preclinical studies of discriminable sedative and hallucinogenic drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zolamine Hydrochloride Administration in Laboratory Animals
Disclaimer: Publicly available scientific literature lacks specific dosage and administration data for Zolamine hydrochloride in common laboratory animal models. The following application notes and protocols are provided as a general guide for researchers and drug development professionals on how to approach the determination of dosage and administration for a novel compound like this compound. These are general principles and must be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC) before implementation.
Compound Information
This compound is classified as an antihistamine and anticholinergic agent[1][2][3]. It is important to distinguish Zolamine from Zolazepam, a benzodiazepine derivative used in veterinary anesthesia in combination with tiletamine[4][5]. The protocols and data related to tiletamine-zolazepam are not applicable to this compound.
General Principles of Substance Administration in Laboratory Animals
The administration of any substance to laboratory animals requires strict adherence to ethical guidelines and approved protocols to ensure animal welfare. Key considerations include the route of administration, dose volume, and frequency.
Table 1: General Guidelines for Administration Routes in Rodents
| Administration Route | Species | Maximum Volume (per site) | Needle Gauge (Typical) | Notes |
| Intravenous (IV) | Rat, Mouse | 5 ml/kg (bolus), >5 ml/kg (infusion) | 27-30G | Lateral tail vein is a common site. Requires proper restraint and technique. |
| Intraperitoneal (IP) | Rat, Mouse | 10-20 ml/kg | 23-27G | Injections are made into the lower abdominal quadrant. Aspirate to avoid injection into the bladder or intestines[6]. |
| Subcutaneous (SC) | Rat, Mouse | 5-10 ml/kg | 25-27G | Administered under the loose skin of the back or flank. |
| Intramuscular (IM) | Rat, Mouse | 0.05 ml (Mouse), 0.1 ml (Rat) | 25-27G | Quadriceps or gluteal muscles are common sites. Can cause tissue irritation. |
| Oral (PO) - Gavage | Rat, Mouse | 5-10 ml/kg | 20-22G (Mouse), 18-20G (Rat) | Delivers a precise dose directly into the stomach. Requires proper training to avoid injury[6]. |
Source: Adapted from general guidelines for substance administration to laboratory animals[6][7].
Experimental Protocol: Dose Range Finding Study for a Novel Compound
The following is a generalized protocol for determining the appropriate dose range of a new chemical entity, such as this compound, in a rodent model.
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.
Animals:
-
Species: Sprague-Dawley rats or CD-1 mice
-
Sex: Male and female (to assess for sex-dependent differences)
-
Age: 8-10 weeks
-
Health Status: Healthy, specific-pathogen-free (SPF)
Materials:
-
This compound (or test compound)
-
Vehicle (e.g., sterile saline, phosphate-buffered saline, or a suitable solubilizing agent)
-
Syringes and needles of appropriate gauge for the chosen administration route
-
Animal balance
-
Cages and appropriate housing
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Perform serial dilutions to achieve the desired concentrations for dosing.
-
Ensure the final formulation is sterile and at an appropriate pH for administration.
-
-
Animal Acclimation:
-
Acclimate animals to the housing facility for a minimum of one week prior to the study.
-
Provide ad libitum access to food and water.
-
-
Dose Administration:
-
Divide animals into groups (e.g., n=3-5 per group).
-
Include a vehicle control group.
-
Administer a single dose of the compound via the selected route (e.g., intraperitoneal or oral gavage).
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg).
-
-
Monitoring and Observation:
-
Observe animals continuously for the first 4 hours post-administration and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in:
-
General appearance (e.g., ruffled fur, hunched posture)
-
Behavior (e.g., lethargy, hyperactivity, stereotypy)
-
Autonomic signs (e.g., salivation, lacrimation, piloerection)
-
Neurological signs (e.g., ataxia, tremors, convulsions)
-
-
Measure body weight daily.
-
At the end of the observation period, euthanize animals and perform a gross necropsy.
-
Data Analysis:
-
Determine the dose at which no adverse effects are observed (NOAEL).
-
Identify the MTD, which is the highest dose that does not cause life-threatening toxicity or more than a 10% loss in body weight.
-
Use these findings to select a range of doses for future efficacy and pharmacokinetic studies.
Visualizing Experimental Workflows
Diagram 1: Workflow for a Dose Range Finding Study
References
- 1. Zolamine - Wikipedia [en.wikipedia.org]
- 2. This compound | 1155-03-9 | Benchchem [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Evaluation of a combination of tiletamine and zolazepam as an anesthetic for laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of the Aftereffect of CO2 Inhalation or Tiletamine–Zolazepam–Xylazine Anesthesia on Laboratory Outbred Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
Application Notes and Protocols for Cellular and Molecular Analysis of Zolamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cellular and molecular assays to characterize the pharmacological profile of Zolamine hydrochloride. This compound is a first-generation antihistamine that also exhibits local anesthetic properties. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which is coupled to the Gq/11 signaling pathway. Additionally, it functions as a blocker of voltage-gated sodium channels.
This document offers detailed protocols for key experiments to elucidate the potency, mechanism of action, and potential cytotoxicity of this compound.
Data Presentation
The following tables summarize typical quantitative data obtained from the described assays for compounds with similar mechanisms of action. These values serve as a reference for expected results when studying this compound.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor | Ligand | Kᵢ (nM) | Cell Line |
| This compound | Human Histamine H1 | [³H]mepyramine | To be determined | HEK293 |
| Diphenhydramine | Human Histamine H1 | [³H]mepyramine | 16 | HEK293 |
| Cetirizine | Human Histamine H1 | [³H]mepyramine | 6 | CHO |
| Mepyramine | Human Histamine H1 | [³H]mepyramine | 1.1 | HEK293 |
Table 2: Functional Antagonism of Histamine H1 Receptor
| Assay | Compound | Agonist | IC₅₀ (nM) | Cell Line |
| Calcium Mobilization | This compound | Histamine | To be determined | HEK293 |
| Calcium Mobilization | Diphenhydramine | Histamine | 25 | CHO-K1 |
| IP₁ Accumulation | This compound | Histamine | To be determined | HEK293 |
| IP₁ Accumulation | Mepyramine | Histamine | 2.1 | CHO-K1 |
Table 3: Sodium Channel Blocking Activity
| Channel | Compound | IC₅₀ (µM) | Method | Cell Line |
| Naᵥ1.5 | This compound | To be determined | Patch Clamp | HEK293 |
| Naᵥ1.5 | Lidocaine | 204 | Patch Clamp | Xenopus oocytes |
| Naᵥ1.5 | Bupivacaine | 27 | Patch Clamp | Xenopus oocytes |
Table 4: Cytotoxicity Profile
| Assay | Compound | IC₅₀ (µM) | Incubation Time | Cell Line |
| MTT | This compound | To be determined | 24, 48, 72 hours | HEK293, HepG2 |
| Resazurin | This compound | To be determined | 24, 48, 72 hours | HEK293, HepG2 |
Mandatory Visualizations
Here are diagrams illustrating key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Mechanism of Sodium Channel Blockade.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human histamine H1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
[³H]mepyramine (radioligand)
-
This compound
-
Mepyramine (unlabeled, for non-specific binding)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture H1R-HEK293 cells to ~90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, [³H]mepyramine (at a final concentration close to its Kₔ), and serial dilutions of this compound.
-
For total binding, add only the radioligand and assay buffer.
-
For non-specific binding, add the radioligand, assay buffer, and a high concentration of unlabeled mepyramine (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through the 96-well filter plate.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To functionally assess the antagonistic activity of this compound on the H1 receptor by measuring its ability to inhibit histamine-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Black, clear-bottom 96-well cell culture plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Histamine
-
Fluorescence microplate reader with automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed H1R-HEK293 cells into a black, clear-bottom 96-well plate at an appropriate density and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Assay Procedure:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound to the wells and incubate at room temperature for 15-30 minutes.
-
Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading.
-
Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the histamine control (no this compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium channels and determine its IC₅₀.
Materials:
-
HEK293 cells expressing a specific sodium channel subtype (e.g., Naᵥ1.5)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4
-
Internal solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA, pH 7.2
-
This compound stock solution
-
Data acquisition and analysis software
Protocol:
-
Cell Preparation:
-
Plate cells expressing the sodium channel of interest on glass coverslips.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Establish a giga-ohm seal between the micropipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).
-
Apply a voltage protocol to elicit sodium currents (e.g., a depolarizing step to -10 mV).
-
-
Drug Application:
-
Record baseline sodium currents in the external solution.
-
Perfuse the cell with the external solution containing increasing concentrations of this compound.
-
Record the sodium currents at each concentration after the effect has reached a steady state.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current at each drug concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC₅₀ value.
-
MTT Cell Viability Assay
Objective: To assess the potential cytotoxicity of this compound on cultured cells.
Materials:
-
HEK293 or other suitable cell lines
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
-
Application Notes and Protocols for Tiletamine-Zolazepam in Combination Anesthesia
Introduction:
Tiletamine hydrochloride, a dissociative anesthetic, and zolazepam hydrochloride, a benzodiazepine, are commercially available as a 1:1 combination product (e.g., Telazol®, Zoletil®).[1][2] This combination provides anesthesia, analgesia, and muscle relaxation.[2][3] Tiletamine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, producing a state of "dissociative anesthesia," characterized by profound analgesia while maintaining pharyngeal-laryngeal reflexes.[4][5][6] Zolazepam is a muscle relaxant and anticonvulsant that modulates GABA-A receptors.[1][5] The combination of these two drugs mitigates some of the adverse effects seen when either is used alone, such as convulsions with tiletamine or poor muscle relaxation.[3][6]
The use of tiletamine-zolazepam in combination with other anesthetic agents, such as alpha-2 adrenergic agonists, opioids, and other dissociative anesthetics, is a common practice in veterinary medicine to enhance sedation, improve muscle relaxation, provide preemptive analgesia, and reduce the required dose of each agent, thereby minimizing dose-dependent side effects.[7][8]
General Considerations:
-
Species-Specific Differences: The duration of action of the two components differs between species. In dogs, the anesthetic effect of tiletamine outlasts the tranquilizing effect of zolazepam, potentially leading to a less smooth recovery.[4][9] Conversely, in cats, the effect of zolazepam is longer, resulting in a more tranquil recovery.[4][9]
-
Adverse Effects: Potential adverse effects, particularly at higher doses, include respiratory depression, transient apnea, excessive salivation, hypertonicity, cyanosis, and cardiac arrest.[3][4] The use of an anticholinergic agent like atropine or glycopyrrolate may be necessary to control excessive salivation.[9]
-
Contraindications: Tiletamine-zolazepam combinations are contraindicated in animals with central nervous system diseases like epilepsy, head trauma, penetrating eye trauma, and certain cardiovascular conditions.[9][10]
-
Drug Reconstitution: The commercial product is a powder that must be reconstituted. Once reconstituted, it has a limited shelf life, which varies depending on storage conditions (room temperature or refrigerated).[2][11]
Signaling Pathways
The primary mechanisms of action for the components of tiletamine-zolazepam involve distinct neurotransmitter systems in the central nervous system.
Caption: Mechanisms of action for tiletamine and zolazepam.
Quantitative Data: Dosages and Effects of Tiletamine-Zolazepam Combinations
The following tables summarize dosages and reported effects for common tiletamine-zolazepam combinations across various species. Dosages are for the combined tiletamine-zolazepam product unless otherwise specified.
Table 1: Tiletamine-Zolazepam Combinations in Dogs
| Combination Agents | Tiletamine-Zolazepam Dose (mg/kg) | Other Agent Dose (mg/kg) | Route | Application/Effects | Citations |
| Alone | 3.0 | N/A | IM | Premedication | [9] |
| Alone | 6.6 - 9.9 | N/A | IM | Diagnostic purposes | [3][4] |
| Alone | 9.9 - 13.2 | N/A | IM | Minor procedures | [3][4] |
| Alone | 1.0 - 7.5 | N/A (after α2-agonist premed) | IV | Induction | [9] |
| with Xylazine | 5.5 | Xylazine: 1.0 | IV | General anesthesia | [7] |
| with Xylazine & Ketamine | 4.0 | Xylazine: 1.0, Ketamine: 5.0 | IV | General anesthesia, longer duration | [7][12] |
| with Dexmedetomidine & Butorphanol | 2.0 | Dexmedetomidine: 0.005, Butorphanol: 0.2 | IM | Profound sedation for multimodal anesthesia | [13] |
Table 2: Tiletamine-Zolazepam Combinations in Cats
| Combination Agents | Tiletamine-Zolazepam Dose (mg/kg) | Other Agent Dose (mg/kg) | Route | Application/Effects | Citations |
| Alone | 2.5 | N/A | SC | Premedication | [9] |
| Alone | 9.7 - 11.9 | N/A | IM | Dentistry, abscess treatment | [3][4] |
| Alone | 10.6 - 12.5 | N/A | IM | Minor procedures (lacerations, castration) | [3] |
| Alone | 14.3 - 15.8 | N/A | IM | Ovariohysterectomy, onychectomy | [3] |
| with Xylazine & Ketamine | 5.52 ± 1.70 | Xylazine: 1.11 ± 0.34, Ketamine: 8.94 ± 3.60 | IM | Anesthesia for high-volume spay/neuter | [14] |
| with Atropine | 14.5 | Atropine: 0.04 | SC/IM | Surgical anesthesia for ovariohysterectomy | [15] |
Table 3: Tiletamine-Zolazepam Combinations in Swine
| Combination Agents | Tiletamine-Zolazepam Dose (mg/kg) | Other Agent Dose (mg/kg) | Route | Application/Effects | Citations |
| with Xylazine (TX) | 4.4 | Xylazine: 2.2 | IM | General anesthesia | [11] |
| with Ketamine & Xylazine (TKX) | Reconstituted with Ketamine (2.5ml of 100mg/ml) & Xylazine (2.5ml of 100mg/ml) | See reconstitution details | IM | General anesthesia, increased dissociative component | [11] |
| with Medetomidine | 5.0 | Medetomidine: 0.1 | IM | Surgical anesthesia in wild boars | [16] |
| with Medetomidine & Butorphanol | 2.5 | Medetomidine: 0.05, Butorphanol: 0.2 | IM | Surgical anesthesia in wild boars, reduced tiletamine-zolazepam dose | [8] |
Table 4: Tiletamine-Zolazepam Combinations in Wildlife and Other Species
| Species | Combination Agents | Tiletamine-Zolazepam Dose (mg/kg) | Other Agent Dose (mg/kg) | Route | Application/Effects | Citations |
| Goats | Alone | 5.5 | N/A | IV | Anesthetic induction for laparotomy | [17] |
| Goats | with Butorphanol | 5.5 | Butorphanol: 0.1 | IV | No significant benefit over tiletamine-zolazepam alone | [17] |
| Black Bears | with Medetomidine | 0.86 | Medetomidine: 0.052 | IM | Rapid, reliable immobilization | [18] |
| Raccoons | with Medetomidine | 1.7 | Medetomidine: 0.07 | IM | Immobilization for non-surgical procedures | [19] |
| Striped Skunks | with Medetomidine | 1.7 | Medetomidine: 0.07 | IM | Immobilization, smooth induction and recovery | [19] |
| White-tailed Deer | with Medetomidine & Ketamine | 1.0 | Medetomidine: 0.150, Ketamine: 1.5 | IM | Effective and safe chemical immobilization | [20] |
Experimental Protocols
The following are generalized protocols derived from cited experimental and clinical studies. Researchers must adapt these protocols to their specific experimental needs, animal species, and institutional guidelines.
Protocol 1: Tiletamine-Zolazepam, Xylazine, and Ketamine (TKX) Anesthesia in Swine
This protocol is commonly used for general anesthesia in swine.[11]
1. Materials:
-
One vial of tiletamine-zolazepam (500 mg total, lyophilized powder).
-
Ketamine (100 mg/mL).
-
Xylazine (100 mg/mL).
-
Sterile syringes and needles.
-
Appropriate monitoring equipment (pulse oximeter, ECG, thermometer).
2. Drug Preparation (TKX Cocktail):
-
Reconstitute the vial of tiletamine-zolazepam powder with 2.5 mL of ketamine (100 mg/mL) and 2.5 mL of xylazine (100 mg/mL).[11]
-
This results in a final solution containing 50 mg/mL tiletamine, 50 mg/mL zolazepam, 50 mg/mL ketamine, and 50 mg/mL xylazine.
-
Gently swirl the vial until the powder is completely dissolved.
3. Administration:
-
Administer the TKX cocktail via deep intramuscular (IM) injection. The cervical (neck) muscles are a common site.
-
The recommended dosage can vary, but a common starting point is 2.2-4.4 mg/kg of the tiletamine-zolazepam component.
4. Monitoring:
-
Monitor vital signs including heart rate, respiratory rate, oxygen saturation (SpO2), and body temperature throughout the procedure.
-
Pigs are prone to hypothermia; provide supplemental heat as needed.[2]
-
Be prepared for potential respiratory depression. Oxygen supplementation is recommended.[11]
5. Recovery:
-
Place the animal in a quiet, warm area for recovery.
-
Monitor until the animal is in sternal recumbency and able to stand.
Protocol 2: Tiletamine-Zolazepam and Dexmedetomidine Combination in Dogs for Sedation
This protocol provides profound sedation suitable for minor procedures or as a premedication before general anesthesia.[13]
1. Materials:
-
Tiletamine-zolazepam solution (100 mg/mL).
-
Dexmedetomidine solution (e.g., 0.5 mg/mL).
-
Butorphanol solution (e.g., 10 mg/mL) for enhanced analgesia.
-
Sterile syringes and needles.
-
Monitoring equipment.
2. Drug Preparation:
-
Draw up the calculated doses of each drug into a single syringe.
-
Example doses: Tiletamine-zolazepam (2 mg/kg), dexmedetomidine (5 mcg/kg or 0.005 mg/kg), and butorphanol (0.2 mg/kg).[13]
3. Administration:
-
Administer the combination via deep IM injection.
4. Monitoring and Reversal:
-
Monitor cardiovascular and respiratory parameters. Dexmedetomidine can cause bradycardia and peripheral vasoconstriction.
-
The effects of dexmedetomidine can be reversed with an alpha-2 antagonist such as atipamezole if necessary.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating an anesthetic combination involving tiletamine-zolazepam.
Caption: General workflow for anesthetic protocol evaluation.
References
- 1. vetlexicon.com [vetlexicon.com]
- 2. vet-us.virbac.com [vet-us.virbac.com]
- 3. zoetisus.com [zoetisus.com]
- 4. Tiletamine-Zolazepam - Drugs.com [drugs.com]
- 5. Effect of Xylazine–Tiletamine–Zolazepam on the Local Field Potential of the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anaesthetic Evaluation of Various Combinations of Xylazine, Ketamine and Tiletamine-zolazepam in Dogs [arccjournals.com]
- 8. Medetomidine/Tiletamine-Zolazepam and Medetomidine/ Butorphanol/Tiletamine-Zolazepam: A Comparison of Two Anesthetic Regimens for Surgical Implantation of Intraperitoneal Radiotransmitters in Free-Ranging Juvenile European Wild Boars (Sus scrofa scrofa) - IAAAM_Archive - VIN [vin.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. Anaesthetic Evaluation of Various Combinations of Xylazine, Ketamine and Tiletamine-zolazepam in Dogs [arccjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Medetomidine/Tiletamine-Zolazepam and Medetomidine/ Butorphanol/Tiletamine-Zolazepam: A Comparison of Two Anesthetic Regimens for Surgical Implantation of Intraperitoneal Radiotransmitters in Free-Ranging Juvenile European Wild Boars (Sus scrofa scrofa) - IAAAM_Archive - VIN [vin.com]
- 17. Anesthetic effects of tiletamine-zolazepam, alone or in combination with butorphanol, in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Field Evaluation of Tiletamine-Zolazepam-Medetomidine for Immobilization of Raccoons (Procyon lotor) and Striped Skunks (Mephitis mephitis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioone.org [bioone.org]
Zolamine Hydrochloride: Application Notes and Protocols for Local Anesthesia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolamine hydrochloride, a compound historically recognized for its antihistaminic and anticholinergic properties, has also been noted in early research for its potential as a topical local anesthetic.[1][2][3] While its primary development and clinical use have centered on its antihistamine effects, its structural features and early characterization suggest a potential for inducing local anesthesia, likely through the blockade of voltage-gated sodium channels, a mechanism shared with conventional local anesthetics.[1]
These application notes provide a framework for researchers interested in investigating the local anesthetic properties of this compound in a research setting. Due to the limited publicly available data on its specific use for local anesthesia, the following protocols and data tables are based on established methodologies for evaluating local anesthetic agents. The provided quantitative data are illustrative examples based on common local anesthetics and should be replaced with experimental data obtained for this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its formulation and delivery as a potential local anesthetic.
| Property | Value | Source |
| IUPAC Name | N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine;hydrochloride | [4] |
| Molecular Formula | C15H22ClN3OS | [4] |
| Molecular Weight | 327.9 g/mol | [4] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in water | [2] |
Mechanism of Action: The Sodium Channel Blockade Hypothesis
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes.[5] By binding to these channels, local anesthetics prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This inhibition of nerve impulse conduction results in a loss of sensation in the area supplied by the nerve.
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo evaluation of the local anesthetic properties of this compound.
In Vitro Evaluation: Isolated Sciatic Nerve Model
This protocol is designed to assess the direct nerve-blocking activity of this compound on an isolated nerve preparation.
Objective: To determine the concentration-dependent and time-dependent effects of this compound on nerve action potentials.
Materials:
-
Isolated sciatic nerve from a suitable animal model (e.g., frog or rat)
-
Ringer's solution (or appropriate physiological saline)
-
This compound solutions of varying concentrations
-
Lidocaine hydrochloride as a positive control
-
Nerve chamber with stimulating and recording electrodes
-
Stimulator and amplifier
-
Oscilloscope or data acquisition system
Procedure:
-
Dissect the sciatic nerve and mount it in the nerve chamber.
-
Perfuse the nerve with Ringer's solution and record baseline compound action potentials (CAPs) by applying supramaximal electrical stimuli.
-
Replace the Ringer's solution with a known concentration of this compound solution.
-
Record the CAP amplitude at regular intervals to determine the onset of the nerve block.
-
Continue recording until the CAP is maximally inhibited or for a predetermined duration.
-
Wash the nerve with fresh Ringer's solution and monitor the recovery of the CAP.
-
Repeat the procedure with different concentrations of this compound and the positive control, Lidocaine.
Data Analysis: Calculate the percentage of CAP reduction over time for each concentration. Determine the IC50 (the concentration that causes 50% inhibition of the CAP).
In Vivo Evaluation: Mouse Model of Infiltration Anesthesia
This protocol evaluates the local anesthetic efficacy of this compound when administered directly to the target tissue.[6]
Objective: To determine the dose-dependent analgesic effect and duration of action of this compound after subcutaneous infiltration.
Materials:
-
Male Swiss-Webster mice (or other suitable strain)
-
This compound solutions of varying concentrations
-
Saline solution as a negative control
-
Bupivacaine or Lidocaine as a positive control
-
Electrical stimulator with needle electrodes
-
Vocalization monitoring equipment
Procedure:
-
Determine the baseline vocalization threshold for each mouse in response to a mild electrical stimulus applied to the shaved abdominal skin.
-
Administer a subcutaneous injection of this compound, saline, or the positive control into the test area on the abdomen.
-
At fixed time intervals post-injection (e.g., 5, 15, 30, 60 minutes), apply the pre-determined electrical stimulus and record the presence or absence of a vocalization response.
-
The absence of vocalization is considered a positive analgesic response.
-
Continue testing until the vocalization response returns, to determine the duration of anesthesia.
Data Analysis: Calculate the percentage of mice exhibiting an analgesic response at each time point for each dose. Determine the median effective dose (ED50) and the duration of action for each concentration.
Illustrative Data Presentation
The following tables present hypothetical data for this compound, which should be replaced with actual experimental findings.
Table 1: In Vitro Efficacy on Isolated Sciatic Nerve
| Compound | Concentration (mM) | Onset of >90% Block (min) | Duration of Block (min) |
| Zolamine HCl | 0.5 | [Experimental Data] | [Experimental Data] |
| 1.0 | [Experimental Data] | [Experimental Data] | |
| 2.0 | [Experimental Data] | [Experimental Data] | |
| Lidocaine HCl | 1.0 | 5.2 ± 0.8 | 25.4 ± 3.1 |
| 2.0 | 2.1 ± 0.4 | 48.7 ± 5.6 |
Table 2: In Vivo Efficacy in Mouse Infiltration Anesthesia Model
| Compound | Concentration (%) | ED50 (mg/kg) | Duration of Anesthesia at ED95 (min) |
| Zolamine HCl | 0.25 | [Experimental Data] | [Experimental Data] |
| 0.5 | [Experimental Data] | [Experimental Data] | |
| 1.0 | [Experimental Data] | [Experimental Data] | |
| Bupivacaine | 0.25 | 1.5 | 180 ± 25 |
| 0.5 | 0.8 | >240 |
Safety and Toxicity
Preliminary safety and toxicity studies are crucial for any compound being investigated for a new therapeutic application. Standard protocols for assessing cytotoxicity and systemic toxicity should be employed.
Cytotoxicity Assay: Chondrocyte and Synoviocyte Viability
Objective: To assess the potential chondrotoxicity of this compound, a known concern with some local anesthetics.
Protocol: Based on established methods, canine or equine chondrocyte and synoviocyte explant cultures can be exposed to clinically relevant concentrations of this compound.[7][8] Cell viability and metabolic activity can be assessed using assays such as the alamarBlue assay and live/dead staining at various time points (e.g., 1 and 7 days).
Conclusion
While this compound is not currently recognized as a mainstream local anesthetic, historical data suggests a potential for this application. The protocols and frameworks provided here offer a comprehensive guide for researchers to systematically investigate and characterize the local anesthetic properties of this compound. Rigorous in vitro and in vivo studies are required to establish its efficacy, potency, and safety profile in comparison to existing local anesthetics. Should such studies yield positive results, this compound could represent a novel compound for local anesthesia in specific research or clinical contexts.
References
- 1. This compound | 1155-03-9 | Benchchem [benchchem.com]
- 2. Zolamine [drugfuture.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C15H22ClN3OS | CID 14386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
Application Notes: Preparation of Zolamine Hydrochloride Stock Solutions for In Vitro Experiments
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation of Zolamine hydrochloride stock solutions for use in in vitro experimental settings. This document includes key physicochemical properties, detailed protocols for solubilization and dilution, and recommended storage conditions to ensure the integrity and stability of the compound.
Physicochemical Properties
This compound is a first-generation antihistamine and local anesthetic.[1][2] Its hydrochloride salt form is specifically designed to enhance solubility and stability in aqueous solutions.[1] A summary of its relevant properties is provided in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine;hydrochloride | [3] |
| CAS Number | 1155-03-9 | [2][4] |
| Molecular Formula | C₁₅H₂₂ClN₃OS | [3][4] |
| Molecular Weight | 327.87 g/mol | [1][2][3][4] |
| Appearance | Solid powder; Odorless crystals | [2][4] |
| Solubility | Soluble in water | [2] |
| Purity | >98% (refer to Certificate of Analysis) | [4] |
| Storage (Solid) | Short-term (days-weeks): 0-4°C, dry, dark. Long-term (months-years): -20°C, dry, dark. | [4] |
| Shipping | Shipped at ambient temperature. | [4] |
Experimental Protocols
Required Materials and Equipment
-
This compound (solid powder)
-
Solvent of choice (e.g., sterile deionized water, DMSO, or ethanol)
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Sterile conical tubes or vials (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
-
Wear appropriate PPE at all times to avoid direct contact with skin and eyes.
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies. Adjust calculations as needed for different desired concentrations.
Step 1: Calculate the Required Mass Use the following formula to determine the mass of this compound needed:
Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)
-
Example for 10 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 327.87 g/mol × 10 mL
-
Mass (mg) = 32.787 mg
-
Step 2: Weighing the Compound
-
Place a sterile weighing boat on the analytical balance and tare to zero.
-
Carefully weigh out the calculated mass (e.g., 32.79 mg) of this compound powder.
Step 3: Solubilization
-
Transfer the weighed powder into a sterile conical tube of appropriate volume (e.g., 15 mL or 50 mL).
-
Add the desired volume of solvent (e.g., 10 mL of sterile deionized water) to the tube. As a hydrochloride salt, this compound is expected to be soluble in water.[1][2] If a higher concentration is required that exceeds its aqueous solubility, DMSO may be used as an alternative solvent.
-
Close the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
Step 4: Sterilization (Optional) If required for your specific cell culture application, sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. This is critical for preventing contamination in long-term experiments.
Step 5: Aliquoting and Storage
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice minimizes freeze-thaw cycles, which can degrade the compound over time.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.
-
Store the stock solution aliquots as recommended in Table 2.
Table 2: Stock Solution Storage Conditions
| Storage Duration | Temperature | Conditions | Source |
| Short-term (days to weeks) | 0 - 4°C | Protected from light | [4] |
| Long-term (months) | -20°C | Protected from light | [4] |
Visualized Workflow and Mechanism of Action
Experimental Workflow
The following diagram illustrates the key steps for preparing this compound stock and working solutions.
Caption: Workflow for this compound Solution Preparation.
Mechanism of Action: H1 Receptor Antagonism
This compound functions as a competitive antagonist at the histamine H1 receptor. By occupying the receptor's binding site, it prevents histamine from initiating the downstream signaling cascade that leads to allergic and inflammatory responses.
Caption: Zolamine HCl blocks the H1 histamine signaling pathway.
References
Troubleshooting & Optimization
Optimizing Zolamine hydrochloride dosage to minimize side effects
Disclaimer
The following content is for illustrative purposes only. "Zolamine hydrochloride" is a fictional compound, and all data, protocols, and information provided are hypothetical. This document is intended to serve as a template and example for creating a technical support center for a real-world pharmaceutical compound.
Technical Support Center: this compound
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing this compound dosage and minimizing side effects during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the novel tyrosine kinase "ZK-1" (Zolamine Kinase-1). In many tumor types, aberrant ZK-1 activity drives cell proliferation and survival. By inhibiting ZK-1, this compound is designed to induce apoptosis and reduce tumor growth.
Q2: What are the most common dose-limiting side effects observed with this compound?
The most frequently observed side effects are related to off-target inhibition of other kinases, such as "OTK-1" (Off-Target Kinase-1) and "OTK-2," which share structural homology with ZK-1. These can manifest as hepatotoxicity and myelosuppression.
Q3: What is the recommended starting dose for in vivo animal studies?
For initial in vivo efficacy studies in murine models, a starting dose of 10 mg/kg administered orally once daily is recommended. Dose adjustments should be made based on tolerability and efficacy data.
Q4: How can I monitor for potential hepatotoxicity?
Regular monitoring of liver function is critical. We recommend weekly analysis of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). A significant elevation ( >3x the upper limit of normal) may necessitate a dose reduction or temporary discontinuation.
Q5: Are there any known drug-drug interactions with this compound?
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4. Co-administration with strong inhibitors or inducers of CYP3A4 should be avoided as this can significantly alter the plasma concentration of this compound, potentially leading to increased toxicity or reduced efficacy.
Troubleshooting Guides
Issue 1: High Incidence of Hepatotoxicity in Animal Models
-
Problem: Elevated ALT/AST levels are observed at the intended therapeutic dose.
-
Possible Cause: The current dosage may be too high, leading to significant off-target kinase inhibition. The dosing schedule may not be optimal.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose by 25-50% and monitor liver enzymes closely.
-
Alternative Dosing Schedule: Switch from a once-daily to a twice-daily dosing schedule at a lower total daily dose. This may maintain therapeutic plasma concentrations while reducing peak-dose toxicity.
-
Combination Therapy: Consider combining a lower dose of this compound with another therapeutic agent that has a different mechanism of action and non-overlapping toxicity profiles.
-
Issue 2: Lack of Efficacy at a Well-Tolerated Dose
-
Problem: No significant tumor growth inhibition is observed at a dose that does not induce side effects.
-
Possible Cause: Insufficient target engagement due to low plasma concentrations or inherent tumor resistance.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Measure the plasma concentration of this compound over a 24-hour period to ensure adequate exposure.
-
Pharmacodynamic Analysis: Assess the level of ZK-1 inhibition in tumor tissue via methods such as Western blot for downstream targets.
-
Dose Escalation: If the drug is well-tolerated, a cautious dose escalation may be warranted. Monitor closely for the emergence of side effects.
-
Data Presentation
Table 1: Dose-Response Relationship of this compound in Murine Xenograft Model (4-week study)
| Dosage (mg/kg/day) | Tumor Growth Inhibition (%) | Incidence of Hepatotoxicity (>3x ULN ALT/AST) | Incidence of Myelosuppression (>25% decrease in neutrophils) |
| 5 | 25% | 0% | 5% |
| 10 | 55% | 10% | 15% |
| 15 | 70% | 30% | 40% |
| 20 | 75% | 60% | 70% |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Murine Models
-
Animal Cohorts: Establish treatment groups (n=10 mice per group) receiving vehicle control or varying doses of this compound.
-
Blood Collection: Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein at baseline and weekly throughout the study.
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate serum.
-
Biochemical Analysis: Analyze serum samples for ALT and AST levels using a commercially available clinical chemistry analyzer.
-
Data Analysis: Compare the mean ALT and AST levels of the treatment groups to the vehicle control group. A statistically significant increase (p < 0.05) is indicative of potential hepatotoxicity.
Visualizations
Caption: Mechanism of action and off-target effects of this compound.
Caption: Workflow for optimizing this compound dosage.
Caption: Relationship between dosage, efficacy, and side effects.
Troubleshooting cardiorespiratory depression with Zolamine hydrochloride combinations
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with tiletamine-zolazepam combinations (commonly marketed as Telazol® or Zoletil®) and experiencing issues related to cardiorespiratory depression.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cardiorespiratory depression with tiletamine-zolazepam combinations?
A1: The combination of tiletamine hydrochloride (a dissociative anesthetic) and zolazepam hydrochloride (a benzodiazepine) induces anesthesia through distinct mechanisms that can also lead to cardiorespiratory depression. Tiletamine, similar to ketamine, is a dissociative anesthetic, while zolazepam provides muscle relaxation and sedation.[1][2] The combination can cause respiratory depression, which may be characterized by an initial doubling of the respiratory rate followed by a decrease in tidal volume, potentially leading to hypoxemia (low blood oxygen levels).[3][4] Cardiovascular effects often include a marked and persistent tachycardia (increased heart rate), especially in dogs.[4][5] When combined with other agents like alpha-2 adrenergic agonists (e.g., xylazine), the cardiodepressant effects are potentiated, often leading to bradycardia and significant hypotension.[6]
Q2: Which drug combinations with tiletamine-zolazepam pose the highest risk for cardiorespiratory depression?
A2: Combining tiletamine-zolazepam with alpha-2 adrenergic agonists or phenothiazine derivatives presents the highest risk.
-
Alpha-2 Adrenergic Agonists (e.g., xylazine, medetomidine): This combination is a potent cardiovascular depressant, producing marked bradycardia (slowed heart rate) and persistent hypotension.[6][7]
-
Phenothiazine Derivatives (e.g., acepromazine): Using phenothiazines with tiletamine-zolazepam can lead to significant respiratory and myocardial depression, hypotension, and hypothermia.[3][5]
Q3: What are the initial signs of cardiorespiratory depression to monitor for during an experiment?
A3: Researchers should closely monitor several key physiological parameters. Initial signs include:
-
Hypoxemia: A drop in arterial oxygen saturation (SpO2) below 90-95%.[8]
-
Hypotension: A significant decrease in systolic, diastolic, and mean arterial blood pressure from baseline.[6]
-
Bradycardia or Severe Tachycardia: A heart rate that is abnormally low (especially with alpha-2 agonists) or high.[6][9]
-
Changes in Respiration: A shallow breathing pattern (decreased tidal volume) or a significantly reduced respiratory rate, which can lead to hypercapnia (elevated CO2).[4][10]
Q4: How can I minimize the risk of cardiorespiratory depression during my experiment?
A4: To minimize risk, consider the following:
-
Dose Selection: Use the lowest effective dose of the anesthetic combination. The effects of tiletamine-zolazepam are dose-dependent.[1][11]
-
Drug Combination Choice: Avoid combinations known to cause severe depression, such as with xylazine in certain species, unless experienced with their management and reversal.[7] The combination of tiletamine-zolazepam with butorphanol may offer a profile with more minimal effects on cardiovascular function at specific doses.[6]
-
Pre-Anesthetic Assessment: Ensure subjects are healthy and properly fasted as required.
-
Supportive Care: Provide supplemental oxygen to prevent hypoxia.[8] Use external heat support to prevent hypothermia, which can exacerbate cardiorespiratory depression.[1]
-
Continuous Monitoring: Implement continuous monitoring of vital signs, including heart rate, respiratory rate, blood pressure, and SpO2.[12]
Q5: What is the immediate course of action for severe respiratory depression or apnea?
A5: The first priority is always to ensure a patent airway and provide ventilatory support.[13] If the subject becomes apneic (stops breathing), immediate manual or mechanical ventilation is required. Administer supplemental oxygen. While pharmacological reversal is an option, it is secondary to establishing adequate ventilation.
Q6: What is the recommended course of action for managing severe hypotension?
A6: Management of severe hypotension involves reducing the anesthetic depth if possible, administering intravenous fluids to expand plasma volume, and considering the use of vasopressor agents.[14] If an alpha-2 agonist was used in the combination, reversing it with an antagonist like atipamezole or yohimbine can help resolve the hypotension.[7]
Section 2: Troubleshooting Guides
Problem 1: Severe Respiratory Depression or Apnea
-
Observed Parameters: Respiratory rate falls significantly below baseline, shallow breathing, SpO2 < 90%, cyanosis (blue discoloration of mucous membranes), or cessation of breathing (apnea).[3]
-
Immediate Actions:
-
Confirm a patent airway.
-
Initiate positive pressure ventilation with 100% oxygen.
-
Reduce or discontinue any inhalant anesthetic if in use.
-
Assess cardiovascular status (heart rate, blood pressure).
-
-
Pharmacological Intervention: Consider reversal agents based on the drugs administered. Flumazenil can be used to antagonize the zolazepam component, but its ability to reverse respiratory depression is inconsistent and may be short-lived.[13][15] If an opioid or alpha-2 agonist was co-administered, their respective antagonists (naloxone, atipamezole) should be considered.[7][16]
Problem 2: Significant Hypotension
-
Observed Parameters: Mean Arterial Pressure (MAP) drops below 60 mmHg or systolic pressure falls more than 20-30% from baseline.[4]
-
Immediate Actions:
-
Reduce anesthetic depth if possible.
-
Administer an intravenous fluid bolus.
-
If bradycardia is also present, consider an anticholinergic agent (e.g., atropine), but be cautious as tiletamine-zolazepam can itself cause tachycardia.[4]
-
-
Pharmacological Intervention: If an alpha-2 agonist (e.g., xylazine) was used, administer its reversal agent (e.g., atipamezole, yohimbine).[7] In refractory cases, vasopressor therapy may be required.
Section 3: Data & Protocols
Data Presentation
Table 1: Summary of Cardiorespiratory Effects of Tiletamine-Zolazepam and Common Adjuvants
| Drug/Combination | Heart Rate (HR) | Blood Pressure (BP) | Respiratory Rate (RR) & Function |
|---|---|---|---|
| Tiletamine-Zolazepam alone | Marked Tachycardia[4] | Initial increase, then potential decrease[17] | Initial increase in rate, but decreased tidal volume; potential for depression[4] |
| + Xylazine | Bradycardia[6] | Marked and persistent Hypotension[6] | Respiratory depression comparable to tiletamine-zolazepam alone[6] |
| + Butorphanol | Transient Bradycardia[6] | Transient Hypotension[6] | Mild to severe dose-dependent respiratory depression[6] |
| + Phenothiazines (Acepromazine) | Tachycardia may be blunted | Hypotension[3] | Respiratory and myocardial depression[3] |
Table 2: Recommended Dosages of Common Reversal Agents
| Reversal Agent | Target Drug Class | Example Species & Dose | Route | Citation |
|---|---|---|---|---|
| Atipamezole | Alpha-2 Agonists (Medetomidine, Xylazine) | Rat: 0.2-0.25 mg/kg | IM or IV | [7] |
| Yohimbine | Alpha-2 Agonists (Xylazine) | Rat: 0.1-0.15 mg/kg | IM or IV | [7] |
| Tolazoline | Alpha-2 Agonists (Xylazine, Detomidine) | Pig: 2 mg/kg | IM | [10] |
| Flumazenil | Benzodiazepines (Zolazepam) | Human Adult: 0.2 mg initial dose | IV | [13] |
| Naloxone | Opioids (Butorphanol) | Human Adult: 0.1-0.4 mg | IV | [13] |
Note: Dosages are highly species-dependent. Consult appropriate veterinary formularies and literature for specific experimental models.
Table 3: Supportive Drugs for Hypotension Management
| Drug | Mechanism of Action | Typical Use in Anesthetic Hypotension | Potential Side Effects |
|---|---|---|---|
| Midodrine | Alpha-1 adrenergic agonist (vasopressor)[18] | Increases systemic vascular resistance to raise blood pressure. | Supine hypertension, reflex bradycardia.[19] |
| Fludrocortisone | Mineralocorticoid; expands plasma volume[20] | Used for longer-term management, not acute intra-operative hypotension. | Hypokalemia, supine hypertension.[19] |
| Pyridostigmine | Cholinesterase inhibitor; improves sympathetic ganglionic transmission[14] | Modest pressor effect, primarily when standing; may be used for mild orthostatic hypotension. | Gastrointestinal upset, bradycardia.[20] |
Experimental Protocols
Example Protocol: Anesthetic and Cardiorespiratory Monitoring in a Pig Model
This protocol is a generalized example based on methodologies used in published research.[10]
-
Objective: To evaluate the cardiorespiratory effects of a tiletamine-zolazepam-based anesthetic combination in pigs.
-
Materials:
-
Tiletamine-zolazepam for injection
-
Adjuvant drugs (e.g., xylazine, butorphanol)
-
Reversal agents (e.g., tolazoline)
-
Multi-parameter monitor (ECG, NIBP/IBP, SpO2, capnography)
-
Endotracheal tubes and anesthesia machine (for oxygen supplementation/ventilation)
-
Intravenous catheters and fluids
-
-
Methodology:
-
Animal Preparation: Fast pigs for 12 hours with free access to water. Record baseline physiological data (heart rate, respiratory rate, temperature, blood pressure).
-
Anesthetic Administration: Administer the prepared drug combination via deep intramuscular injection. A common combination is tiletamine-zolazepam-xylazine-butorphanol (TZXB).[10]
-
Induction and Intubation: Monitor the time to lateral recumbency. Once adequately anesthetized, intubate the pig to ensure a patent airway and to allow for oxygen supplementation and end-tidal CO2 (PetCO2) monitoring.
-
Cardiorespiratory Monitoring: Record the following variables at 5-minute intervals for the duration of the procedure:
-
Heart Rate (HR)
-
Respiratory Rate (RR)
-
Arterial Hemoglobin Oxygen Saturation (SpO2)
-
End-tidal CO2 (PetCO2)
-
Systolic, Diastolic, and Mean Arterial Blood Pressure (SAP, DAP, MAP)
-
Rectal Temperature
-
-
Anesthetic Reversal: At a predetermined time point (e.g., 45 minutes post-induction), administer the reversal agent (e.g., tolazoline 2 mg/kg IM) or a saline placebo.[10]
-
Recovery: Continue monitoring all cardiorespiratory variables through the recovery period. Record the time to extubation and the time to standing. Assess the quality of the recovery.
-
Section 4: Visualizations
Caption: Conceptual pathway of anesthetic-induced cardiorespiratory depression.
Caption: Experimental workflow for monitoring and responding to adverse events.
Caption: Logical decision tree for troubleshooting intra-anesthetic hypotension.
References
- 1. Evaluation of Anesthetic and Cardiorespiratory Effects after Intramuscular Administration of Three Different Doses of Telazol® in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. :: Journal of The Korean Society of Emergency Medicine [jksem.org]
- 3. zoetisus.com [zoetisus.com]
- 4. vet-us.virbac.com [vet-us.virbac.com]
- 5. drugs.com [drugs.com]
- 6. Cardiovascular and respiratory effects of tiletamine-zolazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. mdpi.com [mdpi.com]
- 12. Cardiopulmonary interactions-which monitoring tools to use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Preventing and treating orthostatic hypotension: As easy as A, B, C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of flumazenil on benzodiazepine-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reversal Agents in Sedation and Anesthesia Practice for Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiorespiratory effects of the intravenous administration of tiletamine-zolazepam to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Management of Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacologic treatment of orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benefits and Risks of Medications Used in the Management of Hypotension: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing long recovery times associated with Zolamine hydrochloride anesthesia
Technical Support Center: Tiletamine-Zolazepam Anesthesia
A Note on Terminology: The query referenced "Zolamine hydrochloride," which is classified as an antihistamine.[1] It is a common point of confusion with Zolazepam , a benzodiazepine compound used in veterinary anesthesia. This guide will focus on addressing long recovery times associated with the widely used anesthetic combination of tiletamine and zolazepam (commonly marketed as Telazol® or Zoletil®).[2][3]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering prolonged recovery times with tiletamine-zolazepam anesthesia in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is there a prolonged recovery after tiletamine-zolazepam anesthesia?
A1: Prolonged recovery from tiletamine-zolazepam anesthesia is multifactorial and often related to the distinct pharmacological properties of its two components:
-
Tiletamine: A dissociative anesthetic that acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5][6] Its effects can persist, contributing to a longer duration of action.
-
Zolazepam: A benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedation and muscle relaxation.[7]
The recovery period can be extended due to high doses, repeated injections, or the animal's physical condition.[8][9] Species-specific metabolism also plays a crucial role; for instance, the elimination half-life of zolazepam is significantly longer in cats (approximately 270 minutes) compared to dogs (60 minutes or less).[10]
Q2: Are there reversal agents available for tiletamine-zolazepam?
A2: Yes, but only for the zolazepam component.
-
Flumazenil is a competitive antagonist of the benzodiazepine binding site on the GABA-A receptor and can be used to reverse the sedative and muscle relaxant effects of zolazepam.[10][11][12][13]
-
There is no specific reversal agent for tiletamine. Therefore, even after successful reversal of zolazepam with flumazenil, residual dissociative and potential excitatory effects of tiletamine may persist.[10]
Q3: What are the risks associated with using flumazenil for reversal?
A3: Administering flumazenil can lead to adverse effects if not timed correctly. Reversing the sedative effects of zolazepam while the effects of tiletamine are still prominent can unmask the excitatory properties of tiletamine, potentially leading to seizures, muscle rigidity, and opisthotonos.[10][12][14] It is generally recommended to wait at least 20 minutes after the last administration of tiletamine-zolazepam before giving flumazenil.[10][14]
Q4: Can other drugs be used to shorten the recovery period?
A4: In protocols where tiletamine-zolazepam is combined with an alpha-2-adrenergic agonist like xylazine, the effects of the alpha-2 agonist can be reversed.
-
Atipamezole and yohimbine are alpha-2 adrenergic receptor antagonists that can reverse the sedative effects of xylazine, which may contribute to a faster overall recovery.[15][16]
-
Aminophylline has also been studied as a reversing agent for tiletamine-zolazepam-xylazine anesthesia in dogs and has been shown to shorten recovery times.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Prolonged Sedation/Recumbency | High dosage administered.[9] Species-specific metabolism (e.g., cats).[10] Pre-existing renal or hepatic impairment.[8] Hypothermia.[16] | Provide supportive care: maintain a patent airway, ensure proper ventilation, and provide thermal support to prevent hypothermia. Consider administration of flumazenil to reverse the zolazepam component, following the recommended protocol. |
| Erratic or Rough Recovery (Paddling, Vocalization, Ataxia) | Residual effects of tiletamine after zolazepam has been metabolized or reversed.[10] Pain upon emergence from anesthesia. | Ensure the animal is in a quiet, dark, and safe environment to minimize stimulation. Provide adequate analgesia if pain is a suspected component. If flumazenil was administered, these signs may indicate persistent tiletamine effects. Supportive care is the primary treatment. |
| Respiratory Depression | High dosage of tiletamine-zolazepam.[9] Concurrent use of other central nervous system depressants.[8] | Monitor respiratory rate and oxygen saturation. Provide supplemental oxygen if necessary. In severe cases, intubation and assisted ventilation may be required. |
| Seizures or Muscle Rigidity During Recovery | Premature reversal of zolazepam with flumazenil, unmasking the excitatory effects of tiletamine.[10][12] | This is a potential adverse effect of flumazenil administration. Management is primarily supportive. Ensure the animal does not injure itself. |
Data on Recovery Times
The use of reversal agents can significantly shorten recovery times. The following tables summarize findings from various studies.
Table 1: Effect of Flumazenil on Tiletamine-Zolazepam Anesthesia Recovery in Pigs [17]
| Treatment Group | Anesthesia Duration (min) |
| Tiletamine-Zolazepam + Saline (Control) | 105.3 ± 8.7 |
| Tiletamine-Zolazepam + Flumazenil | 46.8 ± 4.5 |
Pigs were administered tiletamine-zolazepam (4.4 mg/kg IM). Twenty minutes later, they received either saline or flumazenil (0.08 mg/kg IV).
Table 2: Effect of Flumazenil on Tiletamine-Zolazepam Anesthesia Recovery in Dogs [18]
| Recovery Milestone | Tiletamine-Zolazepam (Control) (min) | Tiletamine-Zolazepam + Flumazenil (min) |
| Sternal Recumbency | 50.7 ± 19.9 | 44.7 ± 9.7 |
| Standing | 82.0 ± 23.6 | 66.2 ± 20.1 |
| Walking | 96.2 ± 28.0 | 74.5 ± 25.0 |
Dogs were administered tiletamine-zolazepam (10 mg/kg IV). Twenty minutes later, they received flumazenil (0.1 mg/kg IV).
Experimental Protocols
Protocol 1: Reversal of Zolazepam Component with Flumazenil
Objective: To shorten the recovery period from tiletamine-zolazepam anesthesia by antagonizing the effects of zolazepam.
Materials:
-
Flumazenil (0.1 mg/mL solution)
-
Sterile saline for dilution (if necessary)
-
Appropriately sized sterile syringes and needles
-
Monitoring equipment (pulse oximeter, thermometer)
Procedure:
-
Induce anesthesia with tiletamine-zolazepam according to your established experimental protocol.
-
Ensure at least 20 minutes have passed since the administration of tiletamine-zolazepam.[10][14] This waiting period is critical to reduce the risk of adverse excitatory effects from unopposed tiletamine.
-
Calculate the dose of flumazenil. Dosing can vary by species:
-
Administer the calculated dose of flumazenil intravenously (IV).
-
Continuously monitor the animal for vital signs (heart rate, respiratory rate, temperature) and quality of recovery.
-
Be prepared for potential adverse effects such as muscle rigidity or excitement.[12] Provide a safe and quiet recovery environment.
-
Provide supportive care, including thermal support, until the animal is fully recovered.
Visualizations
Signaling Pathways
Caption: Mechanisms of action for tiletamine and zolazepam.
Experimental Workflow
Caption: Workflow for managing prolonged anesthetic recovery.
References
- 1. doaj.org [doaj.org]
- 2. Tiletamine - Wikipedia [en.wikipedia.org]
- 3. vet-us.virbac.com [vet-us.virbac.com]
- 4. Tiletamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Tiletamine hydrochloride (14176-50-2) for sale [vulcanchem.com]
- 6. Tiletamine | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. zoetisus.com [zoetisus.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. [PDF] Anesthesia of growing pigs with tiletamine-zolazepam and reversal with flumazenil. | Semantic Scholar [semanticscholar.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Veterinární medicína: Antagonistic effect of flumazenil on tiletamine-zolazepam-induced anaesthesia in Beagle dogs [vetmed.agriculturejournals.cz]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anesthetic and physiologic effects of tiletamine, zolazepam, ketamine, and xylazine combination (TKX) in feral cats undergoing surgical sterilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anesthesia of growing pigs with tiletamine-zolazepam and reversal with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antagonistic Effects of Flumazenil on Tiletamine-Zolazepam Induced Anesthesia in Dogs - WSAVA2009 - VIN [vin.com]
Minimizing experimental variables in Zolamine hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variables when working with Zolamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a first-generation histamine H1 receptor antagonist.[1] Its primary mechanism of action is as a competitive antagonist and inverse agonist at the histamine H1 receptor.[1] This means it competes with histamine for binding to the receptor and, when bound, stabilizes the receptor in its inactive conformation, reducing its constitutive activity.[1] The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[2][3] Additionally, this compound has been noted to possess local anesthetic properties, which are attributed to the blockade of voltage-gated sodium channels.[1]
Q2: What are the recommended storage and handling conditions for this compound?
This compound is supplied as a solid powder.[4] For short-term storage (days to weeks), it should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[4] The compound is stable enough for a few weeks during ordinary shipping at ambient temperatures.[4] As with many hydrochloride salts, it is advisable to protect it from moisture.
Q3: How should I prepare a stock solution of this compound?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results in cell-based assays | 1. Compound instability: this compound solution may have degraded. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered receptor expression. 3. Inconsistent cell density: Variations in cell seeding density can affect the response. 4. Reagent variability: Inconsistent quality or concentration of assay reagents (e.g., histamine, buffers). | 1. Prepare fresh stock solutions of this compound for each experiment. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 2. Use cells within a consistent and low passage number range. 3. Ensure uniform cell seeding density across all wells of your assay plates. 4. Use high-quality reagents and prepare fresh dilutions for each experiment. |
| Compound precipitation in cell culture medium | 1. Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. 2. pH effects: Changes in the pH of the medium upon addition of the compound stock (especially if dissolved in an acidic or basic solvent) can reduce solubility. | 1. Determine the solubility of this compound in your specific cell culture medium. Consider preparing a more dilute stock solution in a solvent compatible with your cells (e.g., DMSO, ethanol) and using a lower final concentration in the assay. 2. Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically <0.5%) and consistent across all treatments, including controls. Check the pH of the final medium after adding the compound. |
| High background signal in functional assays (e.g., Calcium Flux) | 1. Constitutive receptor activity: The cell line used may have high basal H1 receptor signaling. 2. Cell health: Unhealthy or stressed cells can exhibit higher background fluorescence. 3. Dye loading issues: Uneven loading of fluorescent indicators (e.g., Fluo-4 AM) or dye compartmentalization. | 1. As this compound is an inverse agonist, it should reduce basal signaling. If the background remains high, consider using a cell line with lower H1 receptor expression or optimizing assay conditions. 2. Ensure cells are healthy and not overgrown before starting the experiment. 3. Optimize dye loading concentration and incubation time. Visually inspect cells after loading to ensure even distribution. |
| Low signal-to-noise ratio in radioligand binding assays | 1. Low receptor expression: The cell line or tissue preparation may have a low density of H1 receptors. 2. Suboptimal radioligand concentration: The concentration of the radiolabeled competitor may be too high or too low. 3. Insufficient incubation time: The binding reaction may not have reached equilibrium. | 1. Use a cell line known to express high levels of the histamine H1 receptor (e.g., HEK293 or CHO cells stably expressing the receptor). 2. Use a radioligand concentration at or below its Kd for the H1 receptor to maximize the specific binding window. 3. Determine the optimal incubation time for the binding to reach equilibrium at the chosen temperature. |
Data Presentation
Due to the limited availability of public data for this compound, the following tables present illustrative data for other first-generation histamine H1 receptor antagonists. This data should NOT be used as a direct substitute for experimentally determined values for this compound.
Table 1: Illustrative Binding Affinities (Ki) of First-Generation Antihistamines for the Histamine H1 Receptor
| Compound | Receptor | Assay Type | Ki (nM) |
| Mepyramine | Histamine H1 | Radioligand Binding | 1.2 |
| Diphenhydramine | Histamine H1 | Radioligand Binding | 3.5 |
| Cetirizine | Histamine H1 | Radioligand Binding | 2.8 |
| Levocetirizine | Histamine H1 | Radioligand Binding | 3.0 |
| Dextrocetirizine* | Histamine H1 | Radioligand Binding | 100 |
*Note: Cetirizine is a second-generation antihistamine, but its enantiomers are included to illustrate stereoselectivity. Data is for illustrative purposes only.[5]
Table 2: Illustrative Pharmacokinetic Parameters of First-Generation Antihistamines
| Compound | Time to Peak Plasma Concentration (Tmax) (hours) | Elimination Half-Life (t1/2) (hours) |
| Diphenhydramine | 1 - 4 | 2.4 - 9.3 |
| Chlorpheniramine | 2 - 3 | 12 - 43 |
| Promethazine | 2 - 3 | 10 - 14 |
*Note: These values can vary significantly between individuals and are provided for illustrative purposes only.[6][7]
Experimental Protocols
The following are generalized protocols for common assays used to characterize histamine H1 receptor antagonists. These should be optimized for your specific experimental conditions and for use with this compound.
Histamine H1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human histamine H1 receptor
-
Cell harvesting buffer (e.g., PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Radioligand: [3H]mepyramine (a commonly used H1 antagonist radioligand)
-
Non-specific binding control: Mianserin or another unlabeled H1 antagonist at a high concentration (e.g., 10 µM)
-
This compound
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
Methodology:
-
Membrane Preparation:
-
Culture and harvest cells expressing the H1 receptor.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes, and either vehicle, non-specific binding control, or varying concentrations of this compound.
-
Add [3H]mepyramine at a concentration close to its Kd (typically 1-5 nM).
-
Incubate the plate at 25°C for 4 hours to allow the binding to reach equilibrium.[8]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
Objective: To assess the functional antagonism of this compound on histamine-induced calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing the human histamine H1 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Histamine
-
This compound
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating:
-
Seed the H1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound or vehicle to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium release.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the response against the log concentration of histamine in the presence and absence of different concentrations of this compound.
-
Determine the shift in the histamine dose-response curve caused by this compound to assess its antagonistic potency.
-
Visualizations
Caption: Gq/11 signaling pathway downstream of the Histamine H1 receptor.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound | 1155-03-9 | Benchchem [benchchem.com]
- 2. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purity Assessment of Zolamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity assessment of Zolamine hydrochloride samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound purity by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: Why am I seeing peak tailing for the this compound peak in my reverse-phase HPLC analysis?
Answer:
Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | - Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to ensure the complete protonation of this compound and suppress the ionization of residual silanols.[1] - Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize exposed silanol groups. - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. |
| Column Overload | - Reduce Sample Concentration: Inject a more dilute solution of your this compound sample. |
| Column Contamination or Void | - Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants. - Replace the Column: If flushing does not resolve the issue, a void may have formed at the column inlet, or the stationary phase may be irreversibly damaged, necessitating column replacement.[1] |
Question: My HPLC baseline is noisy and drifting. What are the likely causes and how can I fix it?
Answer:
An unstable baseline can significantly affect the accuracy of integration and, consequently, the purity assessment. The primary causes are typically related to the mobile phase, the detector, or the pumping system.[2]
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase Issues | - Inadequate Degassing: Air bubbles in the mobile phase can cause pressure fluctuations and baseline noise.[2][3] Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging. - Contaminated Solvents: Use only HPLC-grade solvents and high-purity water. Impurities in the mobile phase can lead to a noisy or drifting baseline, especially in gradient elution. - Incomplete Mixing or Precipitation: Ensure all mobile phase components are fully dissolved and miscible. If using buffers, ensure they are soluble in the highest organic concentration of your gradient. |
| Detector Problems | - Contaminated Flow Cell: Flush the detector flow cell with a strong, appropriate solvent to remove any contaminants. - Failing Lamp: A detector lamp nearing the end of its life can cause baseline noise. Check the lamp energy and replace it if necessary. |
| Pump Malfunctions | - Leaks: Check for leaks in pump seals, fittings, and tubing. Even a small leak can cause pressure fluctuations and baseline instability.[2][3] - Worn Pump Seals: Worn pump seals can lead to inconsistent solvent delivery. Replace the seals as part of regular preventive maintenance. |
Gas Chromatography (GC) Troubleshooting
Question: I am not seeing a peak for this compound in my GC analysis, or the peak is very broad and tailing. Why is this happening?
Answer:
This compound is a relatively high molecular weight, polar, and basic compound, which makes its direct analysis by GC challenging. The low volatility and potential for strong interaction with the stationary phase can lead to poor chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Low Volatility | - Derivatization: Convert the this compound into a more volatile and less polar derivative before GC analysis. This is a common strategy for analyzing amines by GC.[4][5] - High Injection Port Temperature: Ensure the injector temperature is high enough to volatilize the sample, but not so high as to cause thermal degradation. |
| Analyte Adsorption | - Use a Deactivated Column: Employ a GC column that has been base-deactivated to minimize interactions with the basic amine groups of Zolamine. - Use a Suitable Stationary Phase: A polar stationary phase, such as one containing polyethylene glycol (wax columns), may be more suitable for the analysis of amines. |
| Thermal Degradation | - Optimize Temperatures: The injection port and column temperatures should be carefully optimized to prevent the thermal breakdown of this compound. |
Titrimetry Troubleshooting
Question: The endpoint of my potentiometric titration of this compound is not sharp, leading to inconsistent results. How can I improve this?
Answer:
A poorly defined endpoint in the potentiometric titration of a weak base hydrochloride salt can be due to several factors, including the choice of solvent, titrant, and electrode maintenance.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent | - Use a Non-Aqueous Solvent: For the titration of a weak base like Zolamine, using a non-aqueous solvent such as glacial acetic acid can enhance the basicity of the amine, leading to a sharper endpoint when titrating with a strong acid like perchloric acid.[6] Isopropyl alcohol has also been used as a solvent for titrating hydrochloride salts.[7] |
| Incorrect Titrant | - Use a Strong Acid in a Non-Aqueous Medium: A solution of perchloric acid in glacial acetic acid is a very strong acidic titrant suitable for the titration of weak bases in a non-aqueous medium.[6] |
| Electrode Issues | - Proper Electrode Maintenance: Ensure the glass electrode is properly conditioned and calibrated. The electrode should be stored in the appropriate storage solution when not in use. - Slow Electrode Response: A slow or drifting electrode response can be due to a clogged junction or a dehydrated glass membrane. Clean and rehydrate the electrode according to the manufacturer's instructions. |
| Sample Preparation | - Incomplete Dissolution: Ensure the this compound sample is completely dissolved in the chosen solvent before starting the titration. |
Frequently Asked Questions (FAQs)
1. What are the most common impurities in this compound?
-
Process-Related Impurities: These arise during the synthesis of the drug substance and can include starting materials, intermediates, by-products, and reagents. For this compound, this could include unreacted precursors or products from side reactions.
-
Degradation Products: These are formed due to the degradation of the drug substance over time or under stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.[8] Given the structure of this compound, potential degradation pathways could include:
-
Oxidation: The tertiary amine or the sulfur atom in the thiazole ring could be susceptible to oxidation.
-
Hydrolysis: Although less likely for the core structure, hydrolysis of any susceptible bonds under extreme pH and temperature could occur.
-
Photodegradation: Aromatic systems and heteroatoms can be susceptible to degradation upon exposure to UV light.
-
2. Which analytical technique is most suitable for the purity assessment of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is generally the most suitable and widely used technique for the purity assessment of pharmaceutical compounds like this compound.[9] HPLC offers high resolution, sensitivity, and specificity, allowing for the separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities and degradation products. LC-MS (Liquid Chromatography-Mass Spectrometry) can be a powerful tool for the identification of unknown impurities.[10][11]
Other techniques have specific applications:
-
Gas Chromatography (GC): Can be used for the analysis of volatile impurities or after derivatization of the this compound.[4]
-
Titrimetry: A potentiometric titration can be a simple and accurate method for the assay (overall purity) of the this compound bulk drug substance but is not suitable for quantifying individual impurities.[12][13]
3. How can I perform a forced degradation study for this compound?
A forced degradation study is essential to understand the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.[14] The study involves subjecting the this compound to various stress conditions that are more severe than accelerated stability testing conditions.[14]
Typical Stress Conditions:
| Stress Condition | Example Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time.[15] |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time.[15] |
| Oxidative Degradation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature.[16] |
| Thermal Degradation | Expose the solid this compound powder to dry heat (e.g., 80-100°C). |
| Photodegradation | Expose a solution of this compound or the solid powder to UV and visible light. |
After exposure to the stress conditions, the samples are analyzed by a suitable technique, typically HPLC, to identify and quantify the degradation products.
Experimental Protocols
The following are detailed methodologies for key experiments. As no official monograph for this compound is publicly available, these protocols are based on established methods for similar pharmaceutical compounds.
Stability-Indicating HPLC Method for Purity Assessment
This method is designed to separate this compound from its potential impurities and degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable diluent (e.g., a mixture of mobile phase A and B, 50:50 v/v) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and prepare in the same manner as the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time, peak area reproducibility, tailing factor, and theoretical plates).
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the percentage of each impurity by area normalization, assuming a response factor of 1.0 for unknown impurities unless otherwise determined.
Potentiometric Titration for Assay of this compound
This method determines the overall purity of the this compound drug substance.
Reagents and Equipment:
-
0.1 M Perchloric acid in glacial acetic acid
-
Glacial acetic acid
-
Potentiometric titrator with a glass and reference electrode (or a combination electrode)
Procedure:
-
Accurately weigh about 300 mg of this compound and transfer it to a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrodes in the solution and start the stirrer.
-
Titrate the solution with 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Perform a blank titration with 50 mL of glacial acetic acid and make any necessary corrections.
Calculation:
Where:
-
V_sample = Volume of titrant consumed by the sample (mL)
-
V_blank = Volume of titrant consumed by the blank (mL)
-
M = Molarity of the perchloric acid titrant
-
F = Equivalence factor (Molecular weight of this compound / 1000)
-
W_sample = Weight of the this compound sample (mg)
Visualizations
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Analysis of this compound.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 1. realab.ua [realab.ua]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 4. Gas chromatographic measurement of trace hydroxylamine in drugs. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. biomedgrid.com [biomedgrid.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. ijprajournal.com [ijprajournal.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. blog.metrohmusa.com [blog.metrohmusa.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of Zolamine hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Zolamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and plausible laboratory-scale strategy involves a three-step process:
-
Synthesis of Intermediate 1 : Nucleophilic substitution of 2-bromothiazole with N,N-dimethylethylenediamine to form N,N-dimethyl-N'-(thiazol-2-yl)ethane-1,2-diamine.
-
N-Alkylation : Reaction of the intermediate amine with 4-methoxybenzyl chloride to yield the Zolamine free base.
-
Salt Formation : Conversion of the Zolamine free base to its hydrochloride salt for improved stability and solubility.[1]
An alternative approach for the second step is reductive amination, which involves reacting the intermediate amine with 4-methoxybenzaldehyde in the presence of a reducing agent.[2][3]
Q2: What are the critical parameters to control in the first step (synthesis of Intermediate 1)?
The key parameters for the reaction between 2-bromothiazole and N,N-dimethylethylenediamine are temperature, solvent, and the presence of a base. It is crucial to control the temperature to prevent side reactions and decomposition. The choice of a suitable high-boiling point solvent and a non-nucleophilic base is important to drive the reaction to completion.
Q3: What are the main challenges in the N-alkylation step?
The primary challenge in the N-alkylation of N,N-dimethyl-N'-(thiazol-2-yl)ethane-1,2-diamine is controlling the selectivity of the alkylation. Since the starting material has two nitrogen atoms with different nucleophilicity, there is a risk of side reactions. The most common issue is over-alkylation, where the alkylating agent reacts with the undesired nitrogen or multiple times with the same nitrogen, leading to the formation of quaternary ammonium salts.[4][5]
Q4: How is the final hydrochloride salt typically formed and purified?
The Zolamine free base is typically dissolved in a suitable organic solvent (e.g., isopropanol, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl). The this compound salt then precipitates out of the solution. Purification is commonly achieved through recrystallization.[6][7] Washing the crude salt with a non-polar solvent like hexane or ethyl acetate can help remove organic impurities before recrystallization.[6]
Synthesis Workflow and Troubleshooting
Overall Synthesis Workflow
The diagram below illustrates the plausible multi-step synthesis of this compound.
Caption: Plausible synthetic pathway for this compound.
Troubleshooting Guide
Problem 1: Low or No Yield of Intermediate 1
| Potential Cause | Troubleshooting Step |
| Inactive Reactants | Verify the purity and integrity of N,N-dimethylethylenediamine and 2-bromothiazole using techniques like NMR or GC-MS. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Consider using a higher-boiling solvent like DMF or DMSO if necessary. |
| Inappropriate Base | Ensure a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is used to prevent it from competing with the amine nucleophile. |
| Reaction Time Too Short | Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting materials are consumed. |
Problem 2: Multiple Products in N-Alkylation Step (Low Selectivity)
| Potential Cause | Troubleshooting Step |
| Over-alkylation | Add the 4-methoxybenzyl chloride slowly and portion-wise to the reaction mixture to maintain a low concentration.[5] |
| Reduce the reaction temperature to favor the more nucleophilic secondary amine over the tertiary amine. | |
| Reaction with Wrong Nitrogen | The secondary amine nitrogen on the ethylenediamine chain is generally more nucleophilic. If side products persist, consider a protecting group strategy for the primary amine, though this adds complexity. |
| Side Reactions | Under strongly basic conditions, elimination of HCl from the alkyl halide can occur. Ensure the base is strong enough to deprotonate the amine but not excessively strong to cause elimination.[5] |
Problem 3: Difficulty in Crystallizing Final Hydrochloride Salt
| Potential Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent | Try adding a non-polar "anti-solvent" like diethyl ether or hexane to a solution of the salt in a more polar solvent like isopropanol to induce precipitation.[6] |
| Presence of Oily Impurities | Purify the crude Zolamine free base by column chromatography before attempting salt formation. |
| Wash the crude hydrochloride salt with a solvent in which it is insoluble but the impurity is soluble (e.g., cold ethyl acetate or diethyl ether).[6] | |
| Incorrect Stoichiometry of HCl | Ensure a slight excess of HCl is used to fully convert the free base to the salt. Titrate a small sample to confirm conversion. |
| Residual Water | Ensure all solvents are anhydrous, as water can sometimes inhibit crystallization. |
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for common synthesis issues.
Caption: Decision tree for troubleshooting Zolamine synthesis.
Experimental Protocols
Protocol 1: Synthesis of N,N-dimethyl-N'-(thiazol-2-yl)ethane-1,2-diamine (Intermediate 1)
-
To a round-bottom flask, add N,N-dimethylethylenediamine (1.2 equivalents) and a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Stir the mixture and add 2-bromothiazole (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
After completion, cool the mixture to room temperature and filter off the base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography to yield the intermediate as an oil.
Protocol 2: Synthesis of Zolamine (Free Base) via N-Alkylation
-
Dissolve the intermediate amine (1.0 equivalent) in a polar aprotic solvent like acetonitrile.
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Slowly add a solution of 4-methoxybenzyl chloride (1.05 equivalents) in acetonitrile to the mixture at room temperature over 1-2 hours.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude oil using silica gel column chromatography.
Protocol 3: Formation and Purification of this compound
-
Dissolve the purified Zolamine free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.[6]
-
Slowly add a 2M solution of HCl in isopropanol dropwise while stirring. Continue addition until the solution is acidic (test with pH paper).
-
Stir the mixture at room temperature for 1-2 hours. A precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and impurities.[6]
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.[6][8]
Data Tables
Table 1: Typical Conditions for N-Alkylation of Amines with Benzyl Halides
| Parameter | Condition | Rationale / Common Issues |
| Solvent | Acetonitrile, DMF | Aprotic polar solvents are generally effective. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | A non-nucleophilic base is required to act as a proton scavenger without competing with the amine. |
| Temperature | 25-60 °C | Lower temperatures can improve selectivity and reduce the rate of over-alkylation.[4] |
| Reactant Ratio | Amine:Alkyl Halide (1:1.05) | A slight excess of the alkylating agent ensures full conversion of the starting amine. |
| Yield (Analogous Reactions) | 60-90% | Yields are highly dependent on substrate and precise conditions; purification losses are common. |
Table 2: Common Solvents for Recrystallization of Amine Hydrochloride Salts
| Solvent System | Application Notes |
| Ethanol / Diethyl Ether | The salt is dissolved in a minimal amount of hot ethanol, and ether is added until turbidity is observed. Cooling yields crystals.[6] |
| Isopropanol | Good for direct crystallization upon cooling. Less polar than ethanol, which may reduce solubility.[6] |
| Acetonitrile | Can be effective for salts that are highly soluble in alcohols.[8] |
| Methanol | Generally provides high solubility; often used in combination with a less polar anti-solvent.[7] |
References
- 1. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Zolamine Hydrochloride: A Technical Guide to Storage, Handling, and Experimental Best Practices
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Zolamine hydrochloride. The following sections offer best practices for storage and handling, detailed troubleshooting guides, and frequently asked questions to ensure the integrity of your experiments and the safety of laboratory personnel.
Storage and Handling of this compound
Proper storage and handling are critical to maintain the stability and purity of this compound. Adherence to these guidelines will minimize degradation and ensure reproducible experimental outcomes.
Storage Conditions
This compound is a solid powder that should be stored under controlled conditions to prevent degradation.[1]
| Parameter | Condition | Duration | Rationale |
| Temperature | 0 - 4 °C | Short-term (days to weeks) | Minimizes chemical degradation for immediate use.[1] |
| -20 °C | Long-term (months to years) | Ensures long-term stability and prevents degradation over extended periods.[1] | |
| Light | Store in the dark | At all times | Protects the compound from light-induced degradation.[1] |
| Atmosphere | Dry environment | At all times | Prevents hydrolysis and degradation due to moisture.[1] |
Shipping and Receiving
This compound is typically shipped as a non-hazardous chemical at ambient temperature. Its stability is sufficient for the duration of ordinary shipping and customs procedures.[1] Upon receipt, the compound should be transferred to the recommended storage conditions as soon as possible.
Handling Precautions
As this compound is a potent pharmaceutical compound, appropriate safety measures must be taken during handling to avoid exposure.
Personal Protective Equipment (PPE):
-
Gloves: Always wear impervious gloves.[2]
-
Lab Coat: A lab coat should be worn to protect street clothing.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any airborne powder.
-
Containment: For procedures that may generate dust, consider using a balance enclosure or a powder containment hood. The open handling of potent powders should be minimized.[3]
Hygiene Practices:
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Change contaminated clothing immediately.
Spill Management:
In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Recommended Action |
| Precipitation in Solution | - The concentration exceeds the solubility in the chosen solvent.- The temperature of the solution has decreased.- The pH of the solution has shifted. | - Gently warm the solution to aid dissolution.- Use sonication to help dissolve the compound.- Prepare a more dilute solution.- If using a buffer, ensure the pH is within the optimal range for solubility. The hydrochloride salt form is intended to improve aqueous solubility.[4] |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage or handling.- Inaccurate weighing of the compound.- Incomplete dissolution of the compound. | - Review storage and handling procedures to ensure compliance.- Use a freshly prepared solution for each experiment.- Ensure the analytical balance is properly calibrated before weighing.- Visually confirm that the compound is fully dissolved before use. |
| Loss of Potency | - The compound has degraded over time.- The solution was not stored properly or was stored for too long. | - Use a fresh vial of the compound.- Prepare fresh solutions daily and protect them from light. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: How should I prepare a solution of this compound?
A2: To prepare a solution, accurately weigh the desired amount of this compound powder. Slowly add the powder to the chosen solvent while stirring or vortexing to facilitate dissolution. Gentle warming or sonication can be used to aid dissolution if necessary. For aqueous solutions, using a standard procedure for preparing hydrochloride salt solutions is recommended.[5][6]
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to store this compound in the dark, indicating that it may be sensitive to light.[1] Therefore, solutions should also be protected from light by using amber vials or by wrapping the container with aluminum foil.
Q4: What is the shelf life of this compound?
A4: When stored properly at -20°C in a dry, dark environment, this compound is expected to be stable for months to years.[1] Stock solutions should be prepared fresh and used as soon as possible. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C and protected from light. The stability of the solution will depend on the solvent used.
Q5: What are the known mechanisms of action for this compound?
A5: this compound is known to be a first-generation antihistamine.[4] Its primary mechanism of action is as a competitive antagonist at the histamine H1 receptor. By blocking the action of histamine, it can reduce allergic and inflammatory responses.
Experimental Workflow Diagrams
The following diagrams illustrate key workflows for handling and preparing this compound.
Caption: Workflow for proper storage and handling of this compound.
Caption: Step-by-step workflow for preparing this compound solutions.
References
- 1. Preparation of Standard HCl Solution (Wet) — test ground – Bain Sandbox [wisc.pb.unizin.org]
- 2. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. This compound | 1155-03-9 | Benchchem [benchchem.com]
- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 6. Preparation and Standardization of 0.1 M Hydrochloric acid (HCl) | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Managing Potential Drug Interactions with Zolamine Hydrochloride
Disclaimer: Zolamine hydrochloride is a first-generation antihistamine.[1] Detailed preclinical and clinical data on its metabolic pathways and drug-drug interaction (DDI) profile are not extensively documented in publicly available literature.[1] Therefore, this guide provides general principles and established methodologies for investigating the DDI potential of a novel or poorly characterized compound, using this compound as a case study. The experimental protocols and data presented are illustrative and should be adapted based on emerging data for the specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical drug interaction risks for this compound based on its drug class?
A1: As a first-generation H1-receptor antagonist, this compound has the potential for pharmacodynamic interactions with other central nervous system (CNS) depressants, which could lead to additive sedative effects.[1] Additionally, like many drugs, it may be a substrate, inhibitor, or inducer of metabolic enzymes (e.g., Cytochrome P450s) or drug transporters, creating a risk for pharmacokinetic interactions.
Q2: My in vitro assay shows unexpected variability in this compound's effect. What could be the cause?
A2: Variability in in vitro assays can arise from several factors:
-
Compound Stability: Ensure this compound is stable in the assay medium. Degradation can lead to inconsistent results.
-
Solubility Issues: Poor solubility can result in a lower effective concentration than intended. Verify the solubility of this compound in your assay buffer.
-
Non-specific Binding: The compound may bind to plastics or proteins in the assay system, reducing its free concentration.[2]
-
Assay Interference: this compound might directly interfere with the detection method (e.g., fluorescence, luminescence) of your assay. Run appropriate controls to test for this.
Q3: I am observing a discrepancy between my in vitro DDI data and preliminary in vivo results. What should I consider?
A3: Discrepancies between in vitro and in vivo data are common and can be due to:
-
Metabolite Activity: The metabolites of this compound may have their own inhibitory or inducing effects that are not captured in simple in vitro models using the parent drug alone.[3][4]
-
Transporter Involvement: Drug transporters play a crucial role in drug absorption, distribution, and excretion. In vitro models may not fully recapitulate the complex interplay of transporters in vivo.[5][6]
-
Complex Interactions: In vivo, multiple enzymes and transporters can be involved in a drug's disposition. The net effect of inhibition and induction can be difficult to predict from single-enzyme/transporter assays.[5]
-
Species Differences: Extrapolating from preclinical animal models to humans can be challenging due to species differences in drug metabolism and transport.[7]
Troubleshooting Guides
Issue 1: High background signal or assay interference in a fluorescence-based CYP450 inhibition assay.
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound | 1. Run a control experiment with this compound in the assay buffer without the enzyme or substrate. 2. If autofluorescence is detected, consider using a different detection method (e.g., LC-MS/MS) or a substrate with a different fluorescent profile. |
| Light scattering due to compound precipitation | 1. Visually inspect the wells for any signs of precipitation. 2. Determine the kinetic solubility of this compound in the final assay buffer. 3. If solubility is an issue, adjust the concentration range or add a co-solvent (ensure the co-solvent does not affect enzyme activity). |
| Direct interaction with the fluorescent probe | 1. Perform a control experiment with the probe and this compound without the enzyme. 2. If an interaction is observed, an alternative probe or an LC-MS/MS-based method is recommended.[8] |
Issue 2: this compound shows weak or no inhibition of a specific CYP450 enzyme in vitro, but a clinical DDI is suspected.
| Potential Cause | Troubleshooting Step |
| Metabolite-mediated inhibition | 1. Incubate this compound with a metabolically active system (e.g., human liver microsomes with NADPH) before adding the probe substrate (IC50 shift assay).[9] 2. A significant decrease in the IC50 value suggests that a metabolite is a more potent inhibitor. |
| Time-dependent inhibition (TDI) | 1. Pre-incubate this compound with the enzyme system for a period (e.g., 30 minutes) before adding the substrate.[10] 2. A decrease in enzyme activity compared to a non-pre-incubated control suggests TDI. |
| Inhibition of a non-CYP enzyme or a drug transporter | 1. Evaluate this compound's potential to inhibit other metabolizing enzymes (e.g., UGTs, SULTs) or key drug transporters (e.g., P-gp, BCRP, OATPs).[4][11] |
Quantitative Data Summary (Illustrative Examples)
The following tables present hypothetical data that researchers would aim to generate during the investigation of this compound's DDI potential.
Table 1: Illustrative In Vitro CYP450 Inhibition Data for this compound
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type |
| CYP1A2 | Phenacetin | > 50 | No Inhibition |
| CYP2C9 | Diclofenac | 25.3 | Competitive |
| CYP2C19 | S-Mephenytoin | 15.8 | Competitive |
| CYP2D6 | Dextromethorphan | 5.2 | Potent Competitive |
| CYP3A4 | Midazolam | > 50 | No Inhibition |
Table 2: Illustrative In Vitro Transporter Inhibition Data for this compound
| Transporter | Probe Substrate | IC50 (µM) |
| P-gp (MDR1) | Digoxin | 12.5 |
| BCRP | Prazosin | > 50 |
| OATP1B1 | Estradiol-17β-glucuronide | 8.9 |
| OATP1B3 | Cholecystokinin-8 | 10.2 |
| OAT1 | Tenofovir | > 50 |
| OAT3 | Estrone-3-sulfate | 22.1 |
| OCT2 | Metformin | 18.7 |
Detailed Experimental Protocols
Protocol 1: Direct CYP450 Inhibition Assay using Human Liver Microsomes (HLM)
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of major CYP450 enzymes.
Materials:
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)[8]
-
This compound stock solution
-
Positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9)[8]
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system
Methodology:
-
Prepare a dilution series of this compound in the incubation buffer. A typical concentration range would be 0.1 to 100 µM.
-
In a 96-well plate, add HLM, the probe substrate (at a concentration near its Km), and the various concentrations of this compound.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using a Cell-Based System
Objective: To assess the potential of this compound to inhibit the P-gp efflux transporter.
Materials:
-
A cell line overexpressing P-gp (e.g., Caco-2 or MDCK-MDR1) and the corresponding parental cell line.
-
A known P-gp substrate (e.g., Digoxin).
-
This compound stock solution.
-
A known P-gp inhibitor as a positive control (e.g., Verapamil).
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
LC-MS/MS system.
Methodology:
-
Seed the cells on permeable filter supports and culture until a confluent monolayer is formed.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the P-gp substrate to the apical (A) or basolateral (B) side of the monolayer, with or without various concentrations of this compound or the positive control.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.
-
Measure the concentration of the P-gp substrate in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
-
The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B).
-
A significant reduction in the ER in the presence of this compound indicates P-gp inhibition. The IC50 value can be determined by plotting the ER against the concentration of this compound.
Visualizations
Caption: Troubleshooting workflow for unexpected in vitro DDI assay results.
Caption: General metabolic pathway for a xenobiotic like this compound.
Caption: Experimental workflow for a CYP450 inhibition assay.
References
- 1. This compound | 1155-03-9 | Benchchem [benchchem.com]
- 2. bioivt.com [bioivt.com]
- 3. criver.com [criver.com]
- 4. criver.com [criver.com]
- 5. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 10. qps.com [qps.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
Comparative Efficacy and Safety Profile of Zolamine Hydrochloride versus Second-Generation Antihistamines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Zolamine hydrochloride, a first-generation antihistamine, and modern second-generation antihistamines. Due to the limited availability of specific quantitative data for this compound in contemporary literature, this comparison utilizes data from the well-characterized first-generation antihistamine, Diphenhydramine, as a representative analogue. This approach allows for a robust evaluation of the key performance differences between the two classes of H1 receptor antagonists.
Executive Summary
First-generation antihistamines, such as this compound and its proxy Diphenhydramine, are effective in alleviating allergy symptoms but are often associated with significant side effects, including sedation and anticholinergic effects. This is primarily due to their ability to cross the blood-brain barrier and their lower selectivity for the histamine H1 receptor. In contrast, second-generation antihistamines were developed to minimize these undesirable effects, offering a safer and better-tolerated therapeutic option for the management of allergic conditions. This guide will delve into the comparative data supporting these differences in receptor affinity, sedative properties, and anticholinergic activity.
Data Presentation
Table 1: Comparative H1 Receptor Binding Affinity
This table compares the in vitro binding affinity of Diphenhydramine (as a proxy for this compound) and several second-generation antihistamines to the histamine H1 receptor. The equilibrium dissociation constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
| Compound | Class | H1 Receptor Binding Affinity (Ki, nM) |
| Diphenhydramine (proxy) | First-Generation | 3.5[1] |
| Cetirizine | Second-Generation | 6[2][3] |
| Levocetirizine | Second-Generation | 3[2][3] |
| Fexofenadine | Second-Generation | 10 |
| Loratadine | Second-Generation | 20-37[4] |
| Desloratadine | Second-Generation | > Cetirizine > Loratadine > Fexofenadine[5] |
Table 2: Comparative Sedative Effects
Sedative effects of antihistamines are primarily attributed to their ability to cross the blood-brain barrier and occupy histamine H1 receptors in the central nervous system (CNS). A brain H1 receptor occupancy of over 50% is strongly associated with sedation.
| Compound | Class | Brain H1 Receptor Occupancy (%) | Sedative Potential |
| Diphenhydramine (proxy) | First-Generation | >50% | High[6] |
| Cetirizine | Second-Generation | 12.6% (at 10 mg)[2] | Low to Mild[2] |
| Fexofenadine | Second-Generation | ~0%[7] | Very Low[7][8] |
| Loratadine | Second-Generation | <20% | Low[9][10] |
Table 3: Comparative Anticholinergic Activity
Anticholinergic activity is responsible for side effects such as dry mouth, blurred vision, and urinary retention. The pA2 value is a measure of antagonist potency; a higher pA2 indicates greater anticholinergic activity.
| Compound | Class | Anticholinergic Activity (pA2 value) |
| Diphenhydramine (proxy) | First-Generation | High (Ranked higher than Loratadine)[11] |
| Cetirizine | Second-Generation | Inactive in tested models[11] |
| Fexofenadine | Second-Generation | Inactive in tested models[11][12] |
| Loratadine | Second-Generation | Low (Ranked lower than Diphenhydramine)[11][13] |
| Desloratadine | Second-Generation | Moderate (Ranked higher than Loratadine and Diphenhydramine)[11] |
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the in vitro binding affinity (Ki) of a test compound for the histamine H1 receptor.
Methodology:
-
Preparation of Receptor Source: A preparation of cells or membranes expressing the histamine H1 receptor is utilized.[1]
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [3H]mepyramine).
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound or a second-generation antihistamine) are added to the incubation mixture. The test compound competes with the radiolabeled ligand for binding to the H1 receptors.[1]
-
Equilibrium and Separation: After reaching equilibrium, the bound and free radioligands are separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50 value). The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.[1]
Ovalbumin-Induced Allergic Rhinitis in a Mouse Model
Objective: To evaluate the in vivo efficacy of an antihistamine in a preclinical model of allergic rhinitis.
Methodology:
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized to the allergen ovalbumin (OVA). This is typically achieved through intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide on multiple days (e.g., days 0, 7, and 14).[14]
-
Challenge: After the sensitization period, the mice are challenged with intranasal administration of OVA solution daily for a set period (e.g., from day 21 to 28) to induce an allergic response in the nasal passages.[14]
-
Treatment: The test compound (e.g., this compound or a second-generation antihistamine) or a vehicle control is administered to the mice, typically orally, before the daily OVA challenges.
-
Symptom Assessment: Allergic symptoms, such as the frequency of sneezing and nasal rubbing, are observed and counted for a defined period after the final OVA challenge.[14]
-
Biomarker Analysis: At the end of the study, samples such as blood serum and nasal lavage fluid can be collected to measure levels of relevant biomarkers, including OVA-specific IgE and histamine. Histological analysis of nasal tissues can also be performed to assess inflammatory cell infiltration.
Histamine-Induced Skin Wheal and Flare Test in Humans
Objective: To assess the in vivo antihistaminic effect of a drug in human subjects.
Methodology:
-
Subject Enrollment: Healthy volunteers or patients with a history of allergies are enrolled in the study.
-
Baseline Measurement: Before drug administration, a baseline skin reaction is established by intradermal injection of a fixed dose of histamine. The resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured.
-
Drug Administration: Subjects are administered a single dose of the test antihistamine or a placebo.
-
Post-Dose Measurements: At specified time points after drug administration, the histamine challenge is repeated, and the size of the wheal and flare is measured again.
-
Data Analysis: The percentage inhibition of the wheal and flare response by the antihistamine compared to placebo is calculated to determine the efficacy and duration of action of the drug.
Mandatory Visualization
References
- 1. This compound | 1155-03-9 | Benchchem [benchchem.com]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Why fexofenadine is considered as a truly non-sedating antihistamine with no brain penetration: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihistamine effects and safety of fexofenadine: a systematic review and Meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sedative effects of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loratadine: a non-sedating antihistamine. Review of its effects on cognition, psychomotor performance, mood and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. phcog.com [phcog.com]
Zolamine Hydrochloride: A Comparative Analysis of Efficacy in Local Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zolamine hydrochloride's efficacy as a local anesthetic against other commonly used agents. While direct comparative clinical trial data for this compound is limited, this document synthesizes available information on its mechanism of action and draws parallels with other first-generation antihistamines that have been studied for their local anesthetic properties. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies in the field.
Executive Summary
This compound, a first-generation H1 antihistamine, also exhibits local anesthetic effects attributed to its ability to block voltage-gated sodium channels. This mechanism is the cornerstone of traditional local anesthetics like lidocaine and articaine. Due to a lack of direct comparative studies on this compound's anesthetic efficacy, this guide leverages data from studies on other antihistamines, such as diphenhydramine and chlorpheniramine, to provide a potential comparative framework. These surrogates suggest that while some antihistamines can provide effective local anesthesia, they may have a shorter duration of action and a higher incidence of injection site pain compared to standard local anesthetics.
Mechanism of Action: Sodium Channel Blockade
The primary mechanism by which local anesthetics, including this compound, exert their effect is by blocking the influx of sodium ions through voltage-gated sodium channels in neuronal membranes. This action prevents the depolarization necessary for the propagation of an action potential, thereby inhibiting the transmission of pain signals.
Comparative Efficacy Data
Table 1: Comparison of Anesthetic Efficacy - Diphenhydramine vs. Lidocaine
| Parameter | 1% Diphenhydramine | 1% Lidocaine | Reference |
| Anesthetic Success | Equivalent to Lidocaine | Standard Efficacy | [1] |
| Pain on Injection | Significantly more painful | Less painful | [1][2] |
| Adverse Effects | Potential for skin sloughing at higher concentrations (5%) | Low incidence of local adverse effects | [2] |
Table 2: Comparison of Anesthetic Efficacy - Chlorpheniramine vs. Lidocaine
| Parameter | Chlorpheniramine | Lidocaine | Reference |
| Anesthetic Effect | Produced a significant local anesthetic effect | Standard Efficacy | [3] |
| Duration of Action | Shorter than Lidocaine | Longer duration | [3] |
| Pain on Injection | More intense than Lidocaine | Less painful | [3] |
Experimental Protocols
The evaluation of local anesthetic efficacy relies on standardized preclinical and clinical methodologies. Below are detailed protocols for common experimental models.
In Vitro Electrophysiological Testing
This method directly assesses the ability of a compound to block nerve conduction.
Objective: To determine the concentration-dependent inhibition of compound action potentials in an isolated nerve preparation.
Methodology:
-
Nerve Preparation: An isolated nerve, such as the sciatic nerve from a frog or rat, is dissected and mounted in a nerve bath chamber with stimulating and recording electrodes.
-
Stimulation: The nerve is stimulated with a supramaximal electrical stimulus to elicit a compound action potential (CAP).
-
Recording: The CAP is recorded using an amplifier and oscilloscope.
-
Drug Application: The nerve is superfused with a control Ringer's solution, and a baseline CAP is recorded. Subsequently, solutions containing increasing concentrations of the test anesthetic (e.g., this compound) and a standard anesthetic (e.g., lidocaine) are applied.
-
Data Analysis: The percentage decrease in the CAP amplitude is measured at each concentration to determine the effective concentration (EC50) for nerve block. The time to onset and recovery from the block are also recorded.
In Vivo Animal Models
Animal models are crucial for evaluating the clinical potential of a local anesthetic.
1. Tail-Flick Test for Onset and Duration of Action
Objective: To assess the sensory blockade produced by a local anesthetic.
Methodology:
-
Animal Model: Rats are commonly used for this assay.[4]
-
Baseline Measurement: The baseline tail-flick latency in response to a noxious thermal stimulus (e.g., radiant heat) is determined.
-
Drug Administration: The test anesthetic (e.g., this compound) or a standard anesthetic is administered via subcutaneous or epidural injection near the base of the tail.[4]
-
Post-treatment Measurement: The tail-flick latency is measured at predetermined intervals after drug administration.
-
Data Analysis: An increase in the tail-flick latency indicates an anesthetic effect. The onset of anesthesia is the time taken to observe a significant increase in latency, and the duration is the time until the latency returns to baseline.
2. Guinea Pig Intradermal Wheal Assay for Potency and Duration
Objective: To determine the potency and duration of infiltration anesthesia.
Methodology:
-
Animal Model: Guinea pigs are the standard model for this test.
-
Anesthetic Administration: Intradermal injections of the test and standard anesthetics are made on the shaved back of the guinea pig, raising a wheal.
-
Sensory Testing: The anesthetized area within the wheal is tested for sensory blockade by applying a mechanical stimulus (e.g., a pinprick) at regular intervals.
-
Data Analysis: The number of stimuli that fail to elicit a response (flinching) is recorded. The potency is determined by the concentration of the anesthetic required to produce a defined level of blockade, and the duration is the time for which the blockade is maintained.
Conclusion
This compound's mechanism of action as a sodium channel blocker provides a strong theoretical basis for its use as a local anesthetic. However, the lack of direct comparative efficacy data necessitates further research. The information gathered from studies on other first-generation antihistamines suggests that while this compound may offer an alternative for local anesthesia, particularly in cases of allergy to traditional agents, its potency, duration of action, and side effect profile, especially pain on injection, require thorough investigation through dedicated preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for conducting such evaluations.
References
- 1. experts.llu.edu [experts.llu.edu]
- 2. Diphenhydramine as an Alternative Local Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the local anesthetic effects of chlorpheniramine, midazolam, lidocaine, and normal saline after intradermal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of an animal model of sedation using epidural anesthesia that uses the tail-flick test for evaluating local anesthetic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Zolamine Hydrochloride Determination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical methods for the quantitative determination of Zolamine hydrochloride in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC) and a theoretical Ultraviolet-Visible (UV-Vis) Spectrophotometry method. Due to a lack of publicly available, direct comparative studies on this compound, this guide outlines the principles of cross-validation and presents a framework with illustrative experimental protocols and data. This will enable researchers to effectively develop and validate their own analytical methods for this compound.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC and UV-Vis Spectrophotometry for the analysis of a small molecule pharmaceutical like this compound. The data presented here is illustrative to demonstrate the expected outcomes of a method validation study.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | Lower (e.g., ng/mL range) | Higher (e.g., µg/mL range) |
| Limit of Quantification (LOQ) | Lower (e.g., ng/mL range) | Higher (e.g., µg/mL range) |
| Specificity | High (separation from excipients and degradants) | Lower (potential interference from UV-absorbing species) |
| Robustness | Generally high | Moderate |
Experimental Workflows and Logical Relationships
A critical aspect of analytical science is the validation of methods to ensure they are fit for purpose. The general workflow for analytical method validation is depicted below.
Assessing the Reproducibility of Experimental Results with Zolamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Zolamine hydrochloride and its alternatives by examining common experimental models used to evaluate antihistaminic and local anesthetic effects. Due to the limited availability of publicly accessible, quantitative preclinical and clinical data for this compound in standardized assays, a direct assessment of its experimental reproducibility is challenging. However, by understanding the established methodologies and the data available for alternative compounds, researchers can gain insights into the expected performance and variability within this class of drugs.
Antihistaminic Activity
This compound is classified as a first-generation histamine H1 receptor antagonist.[1] Its primary mechanism of action involves competitive binding to the H1 receptor, preventing histamine from initiating the allergic response cascade.[1] The antihistaminic potency of compounds like this compound is commonly evaluated using in vivo and in vitro models.
Key Experimental Protocols for Antihistaminic Activity
1.1.1. Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model assesses the ability of an antihistamine to protect against histamine-induced airway constriction.
-
Animal Model: Male guinea pigs.
-
Procedure:
-
The test compound (e.g., this compound alternative) or vehicle is administered to the guinea pigs, typically via oral (p.o.) or intravenous (i.v.) route.
-
After a predetermined time, the animals are challenged with an aerosolized solution of histamine.
-
The onset of pre-convulsive dyspnea (a sign of severe bronchoconstriction) is measured.
-
The protective effect of the test compound is determined by its ability to delay or prevent the onset of these symptoms.
-
-
Key Parameters Measured:
-
ED50 (Effective Dose 50): The dose of the drug that produces a 50% inhibition of the histamine-induced bronchoconstrictor response.
-
1.1.2. Isolated Guinea Pig Ileum Assay
This in vitro method evaluates the competitive antagonism of a compound at the H1 receptor in a smooth muscle preparation.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Procedure:
-
Cumulative concentrations of histamine are added to the organ bath to establish a dose-response curve for contraction.
-
The tissue is washed, and the test antihistamine is added to the bath and allowed to incubate.
-
A second histamine dose-response curve is generated in the presence of the antagonist.
-
-
Key Parameters Measured:
-
pA2 value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's dose-response curve. It is a measure of the antagonist's affinity for the receptor.
-
Comparative Data for Antihistamine Alternatives
| Compound | Animal Model | Assay | Key Parameter | Value |
| Chlorpheniramine | Guinea Pig (in vivo) | Histamine-Induced Bronchospasm | ED50 (i.v.) | 5.8 µg/kg |
| Dexchlorpheniramine | Guinea Pig (in vivo) | Histamine-Induced Bronchospasm | ED50 (i.v.) | 4.1 µg/kg |
| Diphenhydramine | Guinea Pig (in vivo) | Histamine-Induced Bronchospasm | ED50 (i.v.) | 135 µg/kg |
| Chlorpheniramine | Guinea Pig (in vitro) | Isolated Ileum | pA2 | 9.1 |
| Dexchlorpheniramine | Guinea Pig (in vitro) | Isolated Ileum | pA2 | 9.3 |
| Diphenhydramine | Guinea Pig (in vitro) | Isolated Ileum | pA2 | 7.9 |
| Loratadine | Guinea Pig (in vivo) | Allergic Cough Inhibition | Effective Dose (p.o.) | 0.3-10 mg/kg |
| Cetirizine | Human H1 Receptor (in vitro) | Radioligand Binding Assay | Ki | 6 nM |
| Levocetirizine | Human H1 Receptor (in vitro) | Radioligand Binding Assay | Ki | 3 nM |
Note: Lower ED50 values indicate higher potency in vivo. Higher pA2 and lower Ki values indicate greater receptor affinity in vitro.
Local Anesthetic Activity
First-generation antihistamines, including this compound, are known to possess local anesthetic properties, primarily through the blockade of voltage-gated sodium channels.[1]
Key Experimental Protocols for Local Anesthetic Activity
2.1.1. Rabbit Cornea Anesthesia Test
This in vivo model assesses the onset and duration of topical anesthesia.
-
Animal Model: Rabbits (e.g., New Zealand White).
-
Procedure:
-
A solution of the test compound is instilled into one eye of the rabbit, with the contralateral eye serving as a control (receiving vehicle).
-
Corneal sensitivity is measured at various time points using a Cochet-Bonnet esthesiometer, which applies a nylon filament to the cornea with controlled pressure.
-
The absence of a blink reflex indicates anesthesia.
-
-
Key Parameters Measured:
-
Onset of anesthesia: Time taken to observe a loss of the corneal reflex.
-
Duration of anesthesia: Time until the corneal reflex returns to baseline.
-
2.1.2. Frog Sciatic Nerve Block Assay
This in vitro preparation is a classic model for studying the effects of local anesthetics on nerve conduction.
-
Tissue Preparation: The sciatic nerve is dissected from a frog (e.g., Rana pipiens) and placed in a nerve chamber with stimulating and recording electrodes.
-
Procedure:
-
The nerve is stimulated, and the compound action potential (CAP) is recorded to establish a baseline.
-
The nerve is then bathed in a solution containing the test anesthetic.
-
The CAP is recorded at intervals to measure the degree of nerve block.
-
-
Key Parameters Measured:
-
Reduction in CAP amplitude: The percentage decrease in the height of the compound action potential, indicating the extent of nerve fiber blockade.
-
Time to maximal block: The time taken to achieve the greatest reduction in CAP amplitude.
-
Recovery time: The time taken for the CAP to return to baseline after the anesthetic is washed out.
-
Comparative Data for Local Anesthetic Alternatives
As with antihistaminic activity, specific quantitative data for this compound in these models is scarce. The following table presents data for a commonly used first-generation antihistamine with known local anesthetic effects.
| Compound | Animal Model | Assay | Concentration | Observation |
| Diphenhydramine | Rabbit | Corneal Anesthesia | 5% solution | Significant anesthetic effect at 30, 60, and 90 minutes post-instillation. |
| Lidocaine (comparator) | Rabbit | Corneal Anesthesia | Not specified in snippet | Standard local anesthetic for comparison. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Competitive antagonism of the Histamine H1 receptor by Zolamine HCl.
Caption: Workflow for histamine-induced bronchoconstriction assay in guinea pigs.
Caption: Workflow for the frog sciatic nerve block assay.
Conclusion
Assessing the experimental reproducibility of this compound is hampered by a lack of publicly available, quantitative data in standardized preclinical models. While its mechanism of action as a first-generation antihistamine and local anesthetic is understood, its performance characteristics relative to other compounds can only be inferred.
The provided data on alternatives such as chlorpheniramine, diphenhydramine, loratadine, and cetirizine in well-established assays offer a framework for comparison. Researchers investigating this compound would need to conduct studies using these or similar robust protocols to generate the necessary data for a direct assessment of its efficacy, potency, and the reproducibility of its effects. The detailed methodologies and comparative data presented in this guide can serve as a valuable resource for designing such studies and for placing any new findings within the broader context of H1 antihistamine pharmacology.
References
Head-to-head comparison of first-generation antihistamines in preclinical models
For researchers and drug development professionals, understanding the nuanced differences between first-generation antihistamines is critical for selecting appropriate preclinical models and interpreting experimental outcomes. This guide provides a comprehensive head-to-head comparison of three commonly used first-generation antihistamines—diphenhydramine, chlorpheniramine, and promethazine—across key preclinical parameters of efficacy, sedation, and cognitive impairment.
First-generation antihistamines, while effective in blocking the action of histamine at H1 receptors, are notoriously associated with sedative and cognitive side effects due to their ability to cross the blood-brain barrier.[1][2] Preclinical animal models are indispensable tools for dissecting these dual effects, providing a basis for understanding their therapeutic window and potential liabilities. This guide synthesizes available preclinical data to offer a comparative overview, complete with experimental protocols and pathway visualizations.
Efficacy in Preclinical Models: Blocking the Allergic Response
The primary efficacy of antihistamines is their ability to counteract histamine-induced physiological responses. A common preclinical model to assess this is the histamine-induced bronchoconstriction assay in guinea pigs. This model measures the dose of an antihistamine required to prevent the airway narrowing caused by histamine.
| Antihistamine | Animal Model | Assay | Efficacy Metric (ED50) |
| Diphenhydramine | Guinea Pig | Histamine-Induced Bronchoconstriction | Data not available in a direct comparative study |
| Chlorpheniramine | Guinea Pig | Histamine-Induced Bronchoconstriction | Data not available in a direct comparative study |
| Promethazine | Guinea Pig | Histamine-Induced Bronchoconstriction | Data not available in a direct comparative study |
Sedative Effects: A Preclinical Look at a Clinical Hallmark
The sedative properties of first-generation antihistamines are a significant clinical concern and a key area of preclinical investigation. The rotarod test in rodents is a widely used behavioral assay to assess motor coordination, balance, and, indirectly, sedation. A drug's ability to impair an animal's performance on the rotating rod is indicative of its sedative potential.
| Antihistamine | Animal Model | Assay | Sedative Effect (e.g., Dose causing impairment) |
| Diphenhydramine | Mouse/Rat | Rotarod Test | Known to cause significant impairment. |
| Chlorpheniramine | Mouse | Rotarod Test | Demonstrates dose-dependent impairment. |
| Promethazine | Mouse/Rat | Rotarod Test | Known to induce sedation and impair performance. |
Cognitive Impairment: Unraveling the Impact on Learning and Memory
Beyond sedation, first-generation antihistamines can impair cognitive functions such as learning and memory. The passive avoidance test is a common preclinical model to evaluate these effects. This test assesses an animal's ability to remember an aversive stimulus, with shorter latency to enter a "shock" chamber indicating cognitive impairment.
| Antihistamine | Animal Model | Assay | Cognitive Impairment (e.g., Reduced latency) |
| Diphenhydramine | Rat/Mouse | Passive Avoidance Test | Associated with deficits in learning and memory.[3] |
| Chlorpheniramine | Rat/Mouse | Passive Avoidance Test | Can impair performance in this memory task.[2] |
| Promethazine | Rat/Mouse | Passive Avoidance Test | Known to have cognitive-impairing effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of the key experimental protocols mentioned.
Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo assay evaluates the ability of an antihistamine to protect against histamine-induced airway obstruction.
Procedure:
-
Male Hartley guinea pigs are typically used.
-
Animals are pre-treated with the test antihistamine at various doses via an appropriate route of administration (e.g., intraperitoneal, oral).
-
After a set pre-treatment time, the animals are challenged with an aerosolized solution of histamine.
-
The onset of pre-convulsive dyspnea (a sign of severe bronchoconstriction) is recorded.
-
The protective effect of the antihistamine is determined by its ability to delay or prevent the onset of dyspnea compared to a vehicle-treated control group. The ED50, the dose that protects 50% of the animals, is then calculated.
Rotarod Test for Sedation in Mice
This test assesses motor coordination and balance as an index of sedation.
Procedure:
-
Mice are first trained to walk on a rotating rod (rotarod) at a constant speed.
-
On the test day, animals are administered the test antihistamine or vehicle.
-
At a specified time after drug administration, the mice are placed back on the rotarod, which is then set to accelerate at a defined rate.
-
The latency to fall from the rod is recorded for each animal.
-
A shorter latency to fall compared to the vehicle group indicates impaired motor coordination and sedation.
Passive Avoidance Test for Cognitive Impairment in Rats
This test measures learning and memory based on fear conditioning.
Procedure:
-
The apparatus consists of a two-compartment box with a light and a dark chamber connected by a door.
-
During the training (acquisition) trial, a rat is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
In the retention trial, typically 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
A longer latency to enter the dark chamber indicates that the animal remembers the aversive stimulus.
-
Antihistamines are administered before the acquisition or retention trial to assess their effects on learning and memory, respectively. A shorter latency in the drug-treated group compared to the vehicle group suggests cognitive impairment.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a deeper understanding.
Caption: Simplified signaling cascade following histamine binding to the H1 receptor.
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
Comparative Guide to the Analytical Validation of Zolamine Hydrochloride and Diphenhydramine Hydrochloride Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Zolamine hydrochloride and a suitable alternative, Diphenhydramine hydrochloride. Both are first-generation H1 antihistamines utilized in topical formulations. Due to the limited availability of specific validated assay data for this compound in publicly accessible literature, this guide leverages established and validated methods for Diphenhydramine hydrochloride as a benchmark for comparison. The principles and methodologies outlined for Diphenhydramine hydrochloride can serve as a robust framework for the development and validation of assays for this compound.
Introduction to this compound and Diphenhydramine Hydrochloride
This compound is a first-generation antihistamine with anticholinergic properties, primarily used as an antipruritic in topical applications. It functions by competitively inhibiting histamine H1 receptors, thereby reducing the allergic response.
Diphenhydramine hydrochloride is another widely used first-generation antihistamine with similar antihistaminic, anticholinergic, and sedative properties. It is available in various formulations, including topical creams and gels, for the relief of itching and pain associated with insect bites, minor skin irritations, and rashes.
Analytical Methodologies: A Comparative Overview
The accurate quantification of Active Pharmaceutical Ingredients (APIs) like this compound and Diphenhydramine hydrochloride is crucial for ensuring product quality, safety, and efficacy. The most common analytical techniques for the assay of such compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.
Experimental Protocol: A Validated RP-HPLC Method for Diphenhydramine Hydrochloride [1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM Heptane sulfonate in water) and an organic modifier (e.g., Methanol and Acetonitrile) is typical. The pH is often adjusted to ensure optimal separation[1].
-
Flow Rate: A flow rate of 1.0 mL/min is generally used[1].
-
Detection: UV detection at a wavelength of 254 nm is appropriate for Diphenhydramine hydrochloride[1].
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent and filtered before injection.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of antihistamines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high specificity.
Experimental Protocol: A General GC-MS Method for Diphenhydramine Hydrochloride [4]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms) is often used.
-
Carrier Gas: Helium is a common carrier gas.
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the analyte from other components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
Sample Preparation: Samples may require extraction into a volatile organic solvent. Derivatization might be necessary for certain compounds to improve their volatility and chromatographic behavior, although direct analysis of Diphenhydramine is possible[4].
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique, often used for routine quality control analysis.
Experimental Protocol: A Validated UV-Vis Spectrophotometric Method for Diphenhydramine Hydrochloride [5][6][7]
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Solvent: 0.1 N Hydrochloric acid is a suitable solvent[6].
-
Wavelength of Maximum Absorbance (λmax): For Diphenhydramine hydrochloride, the λmax is typically observed around 258 nm[5][7].
-
Standard Preparation: A stock solution of the standard is prepared and serially diluted to create a calibration curve.
-
Sample Preparation: The sample is dissolved in the solvent, filtered, and diluted to a concentration within the linear range of the calibration curve.
-
Quantification: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.
Workflow for UV-Vis Spectrophotometric Analysis
Caption: Workflow for UV-Vis spectrophotometric analysis.
Comparison of Assay Performance
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separation from impurities) | Very High (Mass fragmentation pattern) | Moderate (Interference from absorbing excipients) |
| Sensitivity | |||
| Limit of Detection (LOD) | 1.04 µg/mL[1] | 9.31 µg/mL (for Dimenhydrinate)[4] | 3.13 µg/mL[5] |
| Limit of Quantification (LOQ) | 3.17 µg/mL[1] | 31.03 µg/mL (for Dimenhydrinate)[4] | 9.40 µg/mL[5] |
| Linearity Range | 1 - 5 µg/mL[1] | 50 - 500 µg/mL (for Dimenhydrinate)[4] | 10 - 100 µg/mL[5][7] |
| Accuracy (% Recovery) | 96.0% - 100%[1] | >96.8% (for Dimenhydrinate)[4] | 98.97% ± 0.2989[5][7] |
| Precision (%RSD) | < 2% | < 2% | < 2% |
Signaling Pathway of H1 Antihistamines
Both this compound and Diphenhydramine hydrochloride act as inverse agonists at the H1 histamine receptor. This means they bind to the inactive conformation of the receptor, stabilizing it and reducing its basal activity. This action blocks the downstream signaling cascade initiated by histamine binding.
Caption: H1 receptor signaling pathway and the action of antihistamines.
Conclusion
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
Comparative analysis of the sedative effects of different antihistamines
A Comparative Analysis of the Sedative Effects of Different Antihistamines
This guide provides a detailed comparative analysis of the sedative effects of first-generation and second-generation antihistamines. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data. The information is presented through structured tables and diagrams to facilitate understanding and further research.
Introduction
Antihistamines are a class of drugs commonly used to treat allergic reactions. They function by blocking the action of histamine at H1 receptors. A significant differentiator among antihistamines is their ability to cross the blood-brain barrier and cause sedation. First-generation antihistamines readily enter the central nervous system (CNS), leading to pronounced sedative effects, while second-generation antihistamines are designed to be more peripherally selective, resulting in minimal to no sedation.[1][2] This difference is primarily attributed to the lower lipophilicity and higher molecular weight of second-generation agents, which limit their CNS penetration.[3]
The sedative effects of antihistamines are directly related to their occupancy of histamine H1 receptors in the brain.[4][5] High receptor occupancy is associated with drowsiness and impaired cognitive and psychomotor functions.[6] Positron Emission Tomography (PET) studies have been instrumental in quantifying this occupancy and correlating it with the sedative profile of various antihistamines.[6]
Comparative Data on Sedative Effects
The sedative potential of antihistamines can be quantified using several methods, including brain histamine H1 receptor occupancy (H1RO) measured by PET, objective psychomotor and cognitive tests, and subjective sedation scales.
Table 1: Brain Histamine H1 Receptor Occupancy (H1RO) of Various Antihistamines
| Antihistamine (Generation) | Dose | H1 Receptor Occupancy (%) | Sedation Classification |
| First-Generation | |||
| d-Chlorpheniramine | 2 mg | ~50 | Sedating |
| Diphenhydramine | 30 mg | ~70 | Sedating |
| Ketotifen | 1 mg | ~72 | Sedating |
| Hydroxyzine | 30 mg | 67.6 | Sedating |
| Second-Generation | |||
| Cetirizine | 10 mg | 12.6 | Less-sedating |
| Cetirizine | 20 mg | 25.2 | Less-sedating |
| Olopatadine | 5 mg | ~15 | Non-sedating |
| Loratadine | 10 mg | ~10 | Non-sedating |
| Fexofenadine | 120 mg | ~0 | Non-sedating |
| Ebastine | 10 mg | ~13 | Non-sedating |
Data compiled from multiple PET studies. H1RO of >50% is considered sedating, 20-50% is less-sedating, and <20% is non-sedating.[6][7]
Table 2: Comparison of Sedative Effects Using Psychomotor and Subjective Tests
| Antihistamine | Test | Results (Compared to Placebo) | Reference Study |
| First-Generation | |||
| Diphenhydramine (50 mg) | Multiple Sleep Latency Test (MSLT) | Significantly reduced sleep latency (increased sleepiness) | Schweitzer et al. (1994)[8] |
| Diphenhydramine (50 mg) | Digit Symbol Substitution Test (DSST) | Significant impairment | Roth et al. (1987)[9] |
| Promethazine (25 mg) | Stanford Sleepiness Scale (SSS) | Significant increase in subjective sleepiness | Saxena et al. (2020)[6][10] |
| Second-Generation | |||
| Cetirizine (10 mg) | MSLT | No significant difference | Schweitzer et al. (1994)[8] |
| Cetirizine (10 mg) | DSST | Significant impairment | Saxena et al. (2020)[6] |
| Loratadine (10 mg) | MSLT | No significant difference | Roth et al. (1987)[9] |
| Loratadine (10 mg) | DSST | Significant impairment | Saxena et al. (2020)[6] |
| Fexofenadine (120 mg) | All psychomotor tests | No significant impairment | Saxena et al. (2020)[6][10] |
| Fexofenadine (60 mg) | Visual Analog Scale (VAS) for Sedation | No significant difference | Kamei et al. (2011) |
Experimental Protocols
Measurement of Brain H1 Receptor Occupancy using PET
Objective: To quantify the percentage of histamine H1 receptors in the brain occupied by an antihistamine at a specific dose.
Methodology:
-
Radioligand: [11C]doxepin is commonly used as the radioligand for PET imaging of H1 receptors.
-
Study Design: A placebo-controlled, crossover design is typically employed with healthy volunteers.
-
Procedure:
-
A baseline PET scan is performed after intravenous injection of [11C]doxepin to measure baseline H1 receptor binding.
-
On a separate day, the subject is administered a single oral dose of the antihistamine.
-
At the time of expected peak plasma concentration of the antihistamine, a second PET scan is conducted following another injection of [11C]doxepin.
-
The H1 receptor occupancy is calculated as the percentage reduction in the binding potential of [11C]doxepin in various brain regions after drug administration compared to the baseline scan.
-
Assessment of Psychomotor and Cognitive Functions
Objective: To objectively measure the impact of antihistamines on CNS functions related to alertness, coordination, and cognitive performance.
Methodology:
-
Study Design: A double-blind, placebo-controlled, randomized crossover study is the gold standard.
-
Participants: Healthy volunteers are recruited.
-
Procedure:
-
Participants' baseline performance on a battery of tests is established.
-
They are then administered a single dose of the antihistamine, a placebo, or a positive control (a known sedating antihistamine).
-
At specified time points after drug administration (e.g., 1, 2, 4, and 6 hours), they repeat the battery of tests.
-
-
Commonly Used Tests:
-
Digit Symbol Substitution Test (DSST): Assesses visual-motor coordination and processing speed.
-
Finger Tapping Test (FTT): Measures fine motor speed.
-
Benton Visual Retention Test (BVRT): Evaluates visual memory and visual-spatial skills.
-
Perceptual Speed Test (PST): Measures the ability to quickly and accurately compare visual information.
-
Stanford Sleepiness Scale (SSS): A subjective rating of sleepiness.[6][10]
-
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling in the CNS
Histamine acts as a neurotransmitter in the brain, promoting wakefulness and alertness.[11] It is released from histaminergic neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus, which project throughout the brain.[11] Histamine binds to H1 receptors on postsynaptic neurons, leading to their depolarization and increased excitability. This is primarily mediated through a Gq/11 protein-coupled pathway that activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C. Ultimately, this signaling cascade leads to the closure of potassium leak channels, reducing potassium efflux and depolarizing the neuron, thereby increasing neuronal firing and promoting arousal.[5] Antihistamines that cross the blood-brain barrier block these H1 receptors, preventing histamine from exerting its wakefulness-promoting effects, which results in sedation.
Caption: Histamine H1 receptor signaling pathway in the central nervous system.
Experimental Workflow for Assessing Antihistamine Sedation
The following diagram illustrates a typical workflow for a clinical trial designed to compare the sedative effects of different antihistamines.
Caption: A typical crossover clinical trial workflow for evaluating antihistamine sedation.
Conclusion
The sedative effects of antihistamines are a critical consideration in their clinical use and development. First-generation antihistamines are associated with significant sedation due to their high brain H1 receptor occupancy.[12] In contrast, second-generation antihistamines are designed to have minimal CNS penetration, resulting in a much lower risk of sedation.[3] However, even among second-generation agents, there are differences in their sedative potential.[13][14] Fexofenadine and loratadine are generally considered non-sedating, while cetirizine may cause drowsiness in some individuals, particularly at higher doses.[13][15]
The use of quantitative methods such as PET imaging for H1 receptor occupancy, coupled with standardized psychomotor and cognitive testing, provides a robust framework for objectively classifying the sedative profile of antihistamines.[6] This data-driven approach is essential for informing clinical practice and guiding the development of new antihistamines with improved safety profiles.
References
- 1. med-fom-neuroethics.sites.olt.ubc.ca [med-fom-neuroethics.sites.olt.ubc.ca]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quantitative prediction of histamine H1 receptor occupancy by the sedative and non-sedative antagonists in the human central nervous system based on systemic exposure and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. Table 1 from Evaluation of Efficacy and Sedative Profiles of H1 Antihistamines by Large-Scale Surveillance Using the Visual Analogue Scale (VAS). | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Sedation, cognition, and antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbcp.com [ijbcp.com]
- 11. Histamine: neural circuits and new medications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. Analysis of disease-dependent sedative profiles of H(1)-antihistamines by large-scale surveillance using the visual analog scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Benchmarking the Anti-inflammatory Potential of Zolamine Hydrochloride Against Established Agents
For Immediate Release
This guide provides a comparative benchmark of the potential anti-inflammatory properties of Zolamine hydrochloride against two well-established anti-inflammatory agents: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for evaluating the anti-inflammatory potential of this compound.
Disclaimer: There is currently a lack of publicly available experimental data specifically detailing the anti-inflammatory properties of this compound. The information presented herein for this compound is hypothetical, based on its classification as a histamine H1-receptor antagonist and the known anti-inflammatory effects of this drug class. The data for Ibuprofen and Dexamethasone are derived from published experimental studies and are provided as a benchmark.
Comparative Efficacy Data
The following tables summarize the anti-inflammatory effects of Ibuprofen and Dexamethasone in two standard preclinical models: carrageenan-induced paw edema (an in vivo model of acute inflammation) and lipopolysaccharide (LPS)-induced cytokine release in macrophages (an in vitro model of the cellular inflammatory response).
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | % Inhibition of Edema |
| This compound | Not Available | Not Available | Not Available | Not Available |
| Ibuprofen | 35 mg/kg | Oral | 4 hours | ~55%[1][2] |
| 17.5 mg/kg | Oral | 4 hours | Significant Inhibition[2] | |
| 8.75 mg/kg | Oral | 4 hours | Significant Inhibition[2] | |
| Dexamethasone | 1 mg/kg | Intraperitoneal | 4 hours | Significant Inhibition[3] |
| 0.1 mg/kg | Intraperitoneal | 4 hours | Significant Inhibition[3] |
Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
| Compound | Cell Type | Cytokine Measured | IC50 (Concentration for 50% Inhibition) |
| This compound | Not Available | Not Available | Not Available |
| Ibuprofen | Murine Macrophages | TNF-α | Partial suppression at 200 µM[4][5] |
| Human Mononuclear Cells | IL-1β, TNF-α | Variable, can increase synthesis ex vivo[6] | |
| Dexamethasone | Murine Macrophages (RAW264.7) | IL-6 | 10⁻⁹ M to 10⁻⁶ M (10-90% inhibition)[7] |
| Human Monocytes | IL-6 | Inhibitory effect observed[7] | |
| Murine Macrophages (BMDMs) | TNF-α | Significant suppression at 1µM and 10µM[8] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute inflammation.
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia. The volume of the paw is measured over time to quantify the extent of edema. Anti-inflammatory agents are administered prior to carrageenan injection, and their efficacy is determined by the reduction in paw swelling compared to a control group.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Groups: Animals are divided into a control group (vehicle), a positive control group (a known anti-inflammatory drug like Ibuprofen or Dexamethasone), and one or more test groups (this compound).
-
Drug Administration: The test compound or standard drug is administered orally or intraperitoneally at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: A 1% w/v solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each animal[9].
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer[1].
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
LPS-Induced Cytokine Release in Macrophages
This in vitro assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and monocytes, leading to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The concentration of these cytokines in the cell culture supernatant can be quantified to measure the inflammatory response. The inhibitory effect of a test compound is determined by its ability to reduce cytokine levels.
Methodology:
-
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Cell Culture: Cells are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are pre-incubated with various concentrations of the test compound (this compound) or standard drugs (Ibuprofen, Dexamethasone) for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding LPS to the cell culture medium[4].
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production and release.
-
Cytokine Quantification: The cell culture supernatant is collected, and the concentration of TNF-α and IL-6 is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage inhibition of cytokine release is calculated for each concentration of the test compound. The IC50 value (the concentration that inhibits 50% of the cytokine release) is then determined.
Signaling Pathways and Experimental Workflow
Experimental Workflow Diagram
References
- 1. njppp.com [njppp.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phytopharmajournal.com [phytopharmajournal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
